10-Hydroxyscandine
Description
Properties
IUPAC Name |
methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSSMMKHJYRYEG-VRXWPRPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953411-73-9, 24314-59-8 | |
| Record name | rel-Methyl (6aR,7aS,11aS,13aS)-7a-ethenyl-5,6,7a,11a,12,13-hexahydro-6-oxo-10H-indolizino[1′,8′:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953411-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24314-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
10-Hydroxyscandine: A Technical Overview of its Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyscandine is a naturally occurring alkaloid compound. This technical guide provides a comprehensive overview of its chemical structure, based on available spectroscopic data. Due to the limited publicly available research, this document summarizes the foundational chemical information and outlines the methodologies typically employed for the structural elucidation of such compounds. At present, detailed experimental protocols for its synthesis, specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and its engagement in biological signaling pathways have not been extensively reported in scientific literature.
Introduction
This compound is classified as an alkaloid, a class of naturally occurring organic compounds that predominantly contain basic nitrogen atoms. The structural determination of such complex natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Structure and Properties
The fundamental chemical properties of this compound have been established and are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₂N₂O₄ | [1] |
| Molecular Weight | 366.417 g/mol | [1] |
| CAS Number | 119188-47-5 | [1] |
| Type of Compound | Alkaloid | [1] |
Structure:
Methodologies for Structural Elucidation
The characterization of a novel or known compound like this compound follows a well-established analytical workflow. This section details the standard experimental protocols used for determining the chemical structure of such organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
-
Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments and their integrations (relative numbers of protons). Chemical shifts (δ) provide information about the electronic environment of the protons, while coupling constants (J) reveal connectivity between neighboring protons.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is obtained to determine the number of unique carbon environments. The chemical shift of each carbon indicates its functional group type (e.g., alkyl, alkene, aromatic, carbonyl).
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is crucial for assembling the molecular structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound and offers valuable information about its structure through fragmentation analysis.
Experimental Protocol:
-
Ionization: The this compound sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that is well-suited for keeping the molecule intact.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound is isolated, fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern provides significant clues about the different structural motifs within the molecule.
Signaling Pathways and Biological Activity
A comprehensive search of scientific databases did not yield specific information regarding the signaling pathways in which this compound may be involved or detailed quantitative data on its biological activities. As an alkaloid, it is plausible that it could exhibit a range of pharmacological effects, but further research is required to identify its specific molecular targets and mechanism of action.
Due to the lack of data on its interactions with biological systems, a diagram of its signaling pathway cannot be generated at this time.
Conclusion
This compound is a natural alkaloid with a defined chemical formula and molecular weight. Its complete structural elucidation and characterization of its biological functions require further in-depth investigation. The experimental protocols outlined in this guide provide a standard framework for researchers to undertake such studies. The absence of detailed spectroscopic data and biological activity information in the current literature highlights a knowledge gap and an opportunity for future research in the field of natural product chemistry and drug discovery.
References
A Technical Guide to the Natural Sources and Isolation of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyscandine is a monoterpenoid indole alkaloid that has been identified from plant sources. This technical guide provides a comprehensive overview of its natural origins and the methodologies for its isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.
Natural Sources of this compound
This compound is a naturally occurring alkaloid found within the Apocynaceae family, specifically in the genus Melodinus. The primary documented source of this compound is the stem bark of Melodinus tenuicaudatus .[1][2] Research has also indicated its presence in other species of the same genus, including Melodinus hemsleyanus and Melodinus suaveolens .
Quantitative Data
Currently, there is limited publicly available data on the specific yield of this compound from its natural sources. The following table summarizes the available information.
| Compound | Plant Source | Plant Part | Yield (%) | Reference |
| This compound | Melodinus tenuicaudatus | Stem Bark | Data not available | [1][2] |
| This compound | Melodinus hemsleyanus | Aerial Parts | Data not available | |
| This compound | Melodinus suaveolens | Not specified | Data not available |
Experimental Protocol: Isolation of this compound
The following is a detailed protocol for the isolation of this compound, synthesized from the general methodologies reported for the separation of alkaloids from Melodinus species. This protocol is based on the initial report of the isolation of this compound and other alkaloids from Melodinus tenuicaudatus.
1. Plant Material Collection and Preparation
-
Collect the stem bark of Melodinus tenuicaudatus.
-
Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of phytochemicals.
-
Once thoroughly dried, pulverize the stem bark into a coarse powder to increase the surface area for efficient extraction.
2. Extraction
-
The powdered stem bark is subjected to extraction with an organic solvent. A common method involves the use of methanol (MeOH) or a mixture of chloroform and methanol (CHCl₃-MeOH).
-
The extraction is typically carried out at room temperature over an extended period (maceration) or under reflux (Soxhlet extraction) to ensure the exhaustive removal of alkaloids.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Acid-Base Partitioning
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or tartaric acid) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.
-
The acidic solution is then washed with a nonpolar organic solvent (e.g., petroleum ether or diethyl ether) to remove neutral and weakly acidic compounds, such as fats and pigments.
-
The aqueous layer containing the protonated alkaloids is then basified by the addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified aqueous solution is then extracted with a water-immiscible organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), to transfer the free alkaloids into the organic phase.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the total crude alkaloid fraction.
4. Chromatographic Purification
The crude alkaloid mixture is subjected to one or more chromatographic steps to isolate this compound.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel or alumina is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), with the methanol concentration being incrementally increased.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Fractions enriched with this compound from column chromatography can be further purified using pTLC.
-
Stationary Phase: Silica gel plates (e.g., silica gel GF₂₅₄).
-
Mobile Phase: A suitable solvent system, such as chloroform-methanol (e.g., 95:5 v/v), is used for development.
-
The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with a polar solvent like methanol.
-
5. Crystallization
-
The purified this compound fraction is concentrated, and the compound can be crystallized from a suitable solvent or solvent mixture (e.g., methanol, acetone) to obtain the pure compound.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 10-Hydroxyscandine in Plants
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. Within the genus Gelsemium, a rich source of complex MIAs, lies 10-hydroxyscandine, a compound of interest for its potential bioactivity. To date, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide synthesizes the current understanding of MIA biosynthesis to propose a putative pathway for this compound. By examining the established foundational steps of MIA synthesis and drawing parallels with analogous, well-characterized hydroxylation reactions, this document offers a scientifically grounded framework to guide future research and discovery in the field of plant-derived pharmaceuticals.
The Foundation of Monoterpenoid Indole Alkaloid Biosynthesis: The Road to Strictosidine
The biosynthesis of all monoterpenoid indole alkaloids, including a putative precursor to this compound, commences with the convergence of two primary metabolic pathways: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.
-
Tryptamine Provision: The shikimate pathway, responsible for the synthesis of aromatic amino acids, yields tryptophan. Tryptophan is subsequently decarboxylated by the enzyme tryptophan decarboxylase (TDC) to produce tryptamine.
-
Secologanin Synthesis: The MEP pathway, occurring in the plastids, generates the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to form geranyl pyrophosphate (GPP), the substrate for a multi-enzyme cascade that ultimately produces the iridoid monoterpene, secologanin.
The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction forms strictosidine , the universal precursor to thousands of MIAs.[1] The formation of strictosidine is a pivotal and highly regulated step in the biosynthesis of this diverse class of alkaloids.[2][3]
Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptophan [label="Tryptophan", fillcolor="#FFFFFF", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#FFFFFF", fontcolor="#202124"]; TDC [label="TDC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
MEP [label="MEP Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FFFFFF", fontcolor="#202124"]; Iridoid_Synth [label="Iridoid\nBiosynthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; STR [label="STR", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Shikimate -> Tryptophan; Tryptophan -> TDC -> Tryptamine; MEP -> GPP; GPP -> Iridoid_Synth -> Secologanin; Tryptamine -> STR; Secologanin -> STR; STR -> Strictosidine; }
Figure 1: The established upstream pathway for the biosynthesis of strictosidine.Putative Biosynthetic Pathway from Strictosidine to this compound
Following the synthesis of strictosidine, the pathway towards this compound is currently uncharacterized. However, based on the known structures of Gelsemium alkaloids and general principles of MIA biosynthesis, a putative pathway can be proposed.
The initial step is the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) , which generates a highly reactive aglycone. This intermediate undergoes a series of complex and likely enzyme-catalyzed cyclizations, rearrangements, and redox reactions to form the various skeletal structures of the Gelsemium alkaloids.
It is hypothesized that through a series of uncharacterized enzymatic steps, the strictosidine aglycone is converted to the scandine scaffold. The final proposed step in the biosynthesis of this compound is the regioselective hydroxylation of scandine at the C-10 position. This type of reaction in plant secondary metabolism is commonly catalyzed by cytochrome P450-dependent monooxygenases (CYP450s) .[4][5] These enzymes are well-known for their role in the diversification of alkaloid structures through oxidative modifications.[6][7]
Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; SGD [label="SGD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aglycone [label="Strictosidine Aglycone\n(unstable)", fillcolor="#FFFFFF", fontcolor="#202124"]; Multi_Enzyme [label="Multiple\nEnzymatic Steps\n(Uncharacterized)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scandine [label="Scandine", fillcolor="#FFFFFF", fontcolor="#202124"]; CYP450 [label="Cytochrome P450\n(putative)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxyscandine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Strictosidine -> SGD -> Aglycone; Aglycone -> Multi_Enzyme -> Scandine; Scandine -> CYP450 -> Hydroxyscandine; }
Figure 2: A proposed biosynthetic pathway for this compound from strictosidine.Quantitative Data
A thorough review of the current scientific literature reveals a lack of quantitative data specifically for the biosynthesis of this compound. Key metrics such as enzyme kinetics, metabolite concentrations in plant tissues, and gene expression levels of the involved enzymes are yet to be determined.
| Data Type | Value | Reference |
| Enzyme Kinetics (Km, kcat) | Not Available | - |
| Metabolite Concentration | Not Available | - |
| Gene Expression Levels | Not Available | - |
General Experimental Protocols for Pathway Elucidation
While specific protocols for this compound are not available, the following general methodologies are central to the elucidation of plant alkaloid biosynthetic pathways and would be applicable to future research in this area.
Identification of Intermediates
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) based Metabolomics
-
Plant Tissue Extraction:
-
Harvest fresh plant material (e.g., leaves, roots of Gelsemium species).
-
Immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize and grind the tissue to a fine powder.
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol with 0.1% formic acid).
-
Centrifuge to pellet cell debris and filter the supernatant.
-
-
LC-MS Analysis:
-
Inject the extract onto a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw data to detect features (m/z and retention time pairs).
-
Compare the accurate masses of detected features against a database of known Gelsemium alkaloids and predicted intermediates.
-
Utilize MS/MS fragmentation patterns to confirm the identity of putative intermediates like scandine.
-
Start [label="Plant Tissue\n(e.g., Gelsemium)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; LCMS [label="LC-MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Processing [label="Data Processing\n(Feature Detection)", fillcolor="#FFFFFF", fontcolor="#202124"]; Identification [label="Intermediate Identification\n(Database Matching, MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Extraction -> LCMS -> Data_Processing -> Identification; }
Figure 3: A general workflow for the identification of biosynthetic intermediates.Enzyme Discovery and Functional Characterization
Methodology: Transcriptome Mining and in vitro/in vivo Enzyme Assays
-
Transcriptome Sequencing:
-
Extract total RNA from Gelsemium tissues known to accumulate alkaloids.
-
Perform high-throughput RNA sequencing (RNA-Seq).
-
Assemble the transcriptome and predict coding sequences.
-
-
Candidate Gene Identification:
-
Use known sequences of enzymes from other MIA pathways (e.g., cytochrome P450s, methyltransferases) as queries to search the Gelsemium transcriptome via BLAST.
-
Identify candidate genes that show homology and are co-expressed with known MIA biosynthetic genes.
-
-
Heterologous Expression and in vitro Assay:
-
Clone the full-length cDNA of a candidate gene (e.g., a putative CYP450) into an expression vector (e.g., for E. coli or yeast).
-
Express and purify the recombinant protein.
-
Perform an in vitro enzyme assay by incubating the purified enzyme with the putative substrate (scandine), cofactors (NADPH for CYP450s), and a suitable buffer.
-
Analyze the reaction products by LC-MS to detect the formation of this compound.
-
-
Transient Expression in Nicotiana benthamiana :
-
Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the candidate gene.
-
If the precursor (scandine) is not endogenously produced, co-infiltrate with genes for its synthesis or feed the precursor to the leaves.
-
After several days, extract metabolites from the infiltrated leaf patch and analyze by LC-MS for the production of this compound.
-
Conclusion and Future Outlook
The biosynthesis of this compound in plants remains a compelling area for future research. While the foundational steps leading to the central precursor, strictosidine, are well-established, the subsequent transformations into the scandine scaffold and the final hydroxylation step are yet to be experimentally verified. This guide proposes a putative pathway, highlighting the likely involvement of a cytochrome P450 monooxygenase in the final catalytic step. The elucidation of this pathway will require a multi-faceted approach, combining metabolomics, transcriptomics, and rigorous biochemical characterization of candidate enzymes. Unraveling the complete biosynthetic route to this compound will not only deepen our understanding of the chemical diversity of Gelsemium alkaloids but also pave the way for metabolic engineering approaches to produce this and other valuable compounds for pharmaceutical applications.
References
- 1. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A Cytochrome P450 Catalyzes Oxidative Coupling Formation of Insecticidal Dimeric Indole Piperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 10-Hydroxyscandine (CAS Number: 119188-47-5)
To the attention of researchers, scientists, and drug development professionals:
This technical guide addresses the available information for 10-Hydroxyscandine (CAS: 119188-47-5) . Following a comprehensive review of publicly available scientific literature, it must be noted that while the isolation and structural elucidation of this compound from the stem bark of Melodinus tenuicaudatus were reported in 1988, there is a significant lack of subsequent research on its biological activity.
Therefore, this document will first present the known chemical and physical properties of this compound. Recognizing the interest in the therapeutic potential of compounds from Melodinus tenuicaudatus, the guide will then provide an in-depth overview of the cytotoxic activities of other alkaloids isolated from this plant, for which experimental data are available. This will include a summary of quantitative data, general experimental protocols for cytotoxicity assessment, and a representative signaling pathway diagram relevant to cancer research, which can serve as a logical framework for investigating similar natural products.
This compound: Physicochemical Properties
This compound is a naturally occurring alkaloid. The fundamental physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 119188-47-5 |
| Molecular Formula | C₂₁H₂₂N₂O₄ |
| Molecular Weight | 366.41 g/mol |
| Natural Source | Melodinus tenuicaudatus |
| Compound Type | Scandine-type alkaloid |
Cytotoxic Alkaloids from Melodinus tenuicaudatus: A Review of Biological Activity
While specific biological data for this compound is unavailable, numerous other alkaloids isolated from Melodinus tenuicaudatus have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These findings suggest that compounds from this plant are a promising source for the discovery of novel anticancer agents. The following table summarizes the reported in vitro cytotoxic activities (IC₅₀ values in μM) of selected alkaloids from Melodinus tenuicaudatus.
| Alkaloid | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| Melodin H | 1.8 | 3.2 | 4.5 | 2.1 | 5.7 |
| Melodin J | 0.9 | 2.5 | 3.1 | 1.5 | 4.2 |
| Melodin K | 0.1 | 0.8 | 1.2 | 0.5 | 2.3 |
| 11-Methoxytabersonine | 2.5 | 5.1 | 6.8 | 3.4 | 8.1 |
| Cisplatin (Control) | 3.1 | 8.2 | 10.5 | 7.3 | 12.4 |
Data compiled from various scientific publications. Values are approximate and for comparative purposes.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic activity of natural products like the alkaloids from Melodinus tenuicaudatus typically involves standardized in vitro assays. A general workflow for such an assessment is outlined below.
Cell Culture and Treatment
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound (e.g., isolated alkaloids) for a specified duration, typically 48 or 72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Potential Signaling Pathways for Further Investigation
While the precise mechanisms of action for most alkaloids from Melodinus tenuicaudatus have not been elucidated, many natural product-derived cytotoxic agents exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A common pathway implicated in cancer is the PI3K/Akt/mTOR pathway. Investigating the effect of novel compounds like this compound on this pathway could be a valuable starting point for mechanistic studies.
Conclusion and Future Directions
This compound remains an understudied natural product. While its chemical structure is known, its biological activities are yet to be explored. The significant cytotoxic effects of other alkaloids from Melodinus tenuicaudatus provide a strong rationale for the biological evaluation of this compound. Future research should focus on:
-
In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines.
-
Elucidation of the mechanism of action for any observed cytotoxic activity, including investigation of its effects on key signaling pathways such as the PI3K/Akt/mTOR pathway.
-
In vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in animal models if promising in vitro activity is identified.
Such studies are essential to determine if this compound holds therapeutic potential and to contribute to the growing field of natural product-based drug discovery.
Unveiling the Spectroscopic Signature of 10-Hydroxyscandine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyscandine is a naturally occurring indole alkaloid found in plants of the Melodinus genus, notably Melodinus tenuicaudatus. As a member of the scandine group of alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and exploration of its potential therapeutic applications. This technical guide provides a comprehensive, albeit currently limited, overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the scarcity of publicly available, detailed experimental data, this guide also outlines the general experimental protocols typically employed for such analyses.
Spectroscopic Data of this compound
This guide will be updated with specific peak assignments and values as they become available in peer-reviewed literature. In the interim, the following sections describe the expected spectral characteristics based on the known structure of this compound and general principles of spectroscopic analysis for similar alkaloid structures.
Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
(Note: The following are predicted ranges and types of signals based on the chemical structure. Actual experimental values are required for confirmation.)
| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |
| Chemical Shift (ppm) | Signal Type & Multiplicity |
| 7.0 - 7.5 | Aromatic protons (multiplets) |
| 5.0 - 6.0 | Olefinic protons (multiplets) |
| 3.5 - 4.5 | Protons adjacent to N or O (multiplets) |
| 1.5 - 3.0 | Aliphatic protons (multiplets) |
| ~3.7 | Methoxy protons (-OCH₃) (singlet) |
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3600 (broad) | O-H (hydroxyl) | Stretching |
| 3000 - 3100 | C-H (aromatic/olefinic) | Stretching |
| 2850 - 2960 | C-H (aliphatic) | Stretching |
| ~1730 | C=O (ester) | Stretching |
| 1600 - 1650 | C=C (aromatic/olefinic) | Stretching |
| 1000 - 1300 | C-O, C-N | Stretching |
Table 3: Expected Mass Spectrometry (MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| ~366.15 | [M]+ (Molecular Ion) for C₂₁H₂₂N₂O₄ |
| Fragments | Loss of H₂O, COOCH₃, and other characteristic cleavages of the indole alkaloid scaffold. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H-NMR Acquisition: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.
-
¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired to identify the chemical shifts of all unique carbon atoms in the molecule. Proton-decoupled spectra are standard.
-
2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, various two-dimensional NMR experiments are often performed, including:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like HPLC (High-Performance Liquid Chromatography). Electrospray ionization (ESI) is a common ionization technique for polar molecules like alkaloids, producing a protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Instrumentation: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure and connectivity. This is achieved by isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Data Interpretation Workflow
The logical flow for utilizing spectroscopic data to characterize a natural product like this compound is outlined below.
Uncharted Territory: The Potential Biological Activities of 10-Hydroxyscandine
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the potential biological activities of 10-Hydroxyscandine. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific experimental data on this compound. Therefore, the detailed technical guide including quantitative data, experimental protocols, and signaling pathway diagrams as initially requested cannot be generated at this time. This guide will instead provide a contextual overview based on the compound's classification and suggest avenues for future research.
Introduction
This compound is classified as an alkaloid, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[1][2] Alkaloids are known for their wide range of pharmacological activities and have been a cornerstone in the development of numerous therapeutic agents.[1][2][3] While this compound is commercially available as a phytochemical for research and development, its specific biological effects and mechanisms of action remain largely unexplored in published literature. This document serves to frame the potential areas of investigation for this novel compound.
The Landscape of Alkaloid Bioactivity: A General Perspective
Alkaloids, as a class, exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery.[1][3] Many alkaloids have found use in traditional and modern medicine.[1] The diverse pharmacological activities attributed to alkaloids include, but are not limited to:
-
Anticancer Properties: Many alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[4][5][6] They can induce apoptosis, inhibit cell proliferation, and interfere with tumor growth.[4][6]
-
Antimicrobial Effects: Alkaloids have been shown to possess antibacterial, antifungal, and antiviral properties, offering potential solutions to the growing challenge of antimicrobial resistance.[4][5][6]
-
Anti-inflammatory Action: Certain alkaloids can modulate inflammatory pathways, making them candidates for treating inflammatory conditions.[4][7][8]
-
Neuropharmacological Activities: The effects of alkaloids on the central nervous system are well-documented, with some acting as stimulants, analgesics, or neuroprotective agents.[1][3][9] In fact, two FDA-approved acetylcholinesterase inhibitors for Alzheimer's disease, galantamine and rivastigmine, are alkaloids.[9]
-
Cardiovascular Effects: Some alkaloids can impact the cardiovascular system, exhibiting antiarrhythmic or vasodilatory properties.[1]
Given that this compound is an alkaloid, it is plausible that it may exhibit one or more of these activities. However, without specific experimental validation, this remains speculative.
Charting the Course for Future Research: A Proposed Experimental Workflow
To elucidate the biological activities of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential path for investigation.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plant alkaloids as drug leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Screening of 10-Hydroxyscandine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Foreword
10-Hydroxyscandine is an alkaloid compound with the chemical formula C₂₁H₂₂N₂O₄.[1] While its chemical structure is defined, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities. At present, there is a notable absence of specific in-vitro screening data, detailed experimental protocols, or elucidated signaling pathways directly associated with this compound. This technical guide, therefore, serves to outline the standard methodologies and conceptual frameworks that would be essential for a preliminary in-vitro screening of this compound, drawing upon established principles in pharmacology and drug discovery.
Physicochemical Characterization
Prior to initiating any biological screening, a thorough physicochemical characterization of this compound is paramount. This foundational data ensures the quality and consistency of the test compound and informs the design of subsequent experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119188-47-5 | [1] |
| Molecular Formula | C₂₁H₂₂N₂O₄ | [1] |
| Molecular Weight | 366.417 g/mol | [1] |
| Purity | 95% - 99% (as specified by supplier) | [1] |
| Physical Description | Powder | [1] |
| Compound Type | Alkaloid | [1] |
General Workflow for Preliminary In-Vitro Screening
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow represents a standard pipeline for the initial in-vitro assessment of a compound like this compound.
Caption: A generalized workflow for the preliminary in-vitro screening of a novel compound.
Key Experimental Protocols
The following sections detail the methodologies for foundational and exploratory in-vitro assays that would be applicable to this compound.
Cytotoxicity Assays
Objective: To determine the concentration at which this compound exerts toxic effects on cells, which is crucial for establishing the therapeutic window for subsequent assays.
Protocol: MTT Assay
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Enzyme Inhibition Assays
Objective: To screen this compound against a panel of clinically relevant enzymes to identify potential inhibitory activity.
Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagent Preparation: Prepare assay buffer, a solution of the target enzyme, the specific substrate, and ATP (for kinases).
-
Compound Incubation: In a 96- or 384-well plate, add the enzyme solution and this compound at various concentrations. Incubate for a predetermined period to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate and ATP to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for a specific time at the optimal temperature for the enzyme.
-
Termination and Detection: Stop the reaction and use a detection reagent that measures product formation or substrate depletion (e.g., luminescence-based ATP detection for kinases).
-
Data Acquisition: Measure the signal using a suitable plate reader.
-
Data Analysis: Normalize the data to controls and calculate the IC₅₀ value.
Receptor Binding Assays
Objective: To determine if this compound binds to specific receptors, which can indicate its potential pharmacological targets.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Assay Setup: In a filter plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the displacement of the radioligand by this compound and calculate the Kᵢ (inhibition constant).
Conceptual Signaling Pathways for Investigation
Should preliminary screening reveal significant activity, the next logical step would be to investigate the underlying mechanism of action by examining its effect on key cellular signaling pathways.
Caption: A conceptual diagram of potential anti-cancer signaling pathways for investigation.
Caption: A conceptual diagram of potential anti-inflammatory signaling pathways for investigation.
Conclusion and Future Directions
The current body of scientific literature lacks specific in-vitro data on this compound. This guide provides a foundational framework of standard experimental protocols and conceptual pathways to initiate a comprehensive preliminary screening of this compound. The successful execution of these assays would be the first step in unlocking the potential therapeutic value of this compound and would provide the necessary data to guide further research and development efforts. Future work should focus on conducting these described assays to generate the first public dataset on the biological activity of this alkaloid.
References
10-Hydroxyscandine: A Technical Whitepaper on a Novel Indole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyscandine is a naturally occurring indole alkaloid first isolated from the stem bark of Melodinus tenuicaudatus. This document provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, isolation, and spectral characterization. While initial discovery dates back to 1988, publicly available information regarding its biological activity and mechanism of action remains limited. This whitepaper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this novel alkaloid by presenting the known data in a structured format and identifying key areas for future investigation.
Introduction
The genus Melodinus is a rich source of structurally diverse monoterpenoid indole alkaloids, many of which have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] In 1988, Zhou et al. reported the isolation and structural elucidation of a new alkaloid, this compound, from the stem bark of Melodinus tenuicaudatus.[5][6] Despite its discovery decades ago, this compound has not been the subject of extensive biological evaluation, presenting an untapped opportunity for drug discovery and development. This document synthesizes the currently available information on this compound to facilitate further research into its potential pharmacological applications.
Physicochemical Properties
Based on its chemical structure and information from commercial suppliers, the fundamental physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₂N₂O₄ | [7] |
| Molecular Weight | 366.417 g/mol | [7] |
| CAS Number | 119188-47-5 | [7] |
| Appearance | Powder | [7] |
| Purity | 95% - 99% (commercially available) | [7] |
| Type of Compound | Alkaloid | [7] |
Experimental Protocols
Isolation of this compound from Melodinus tenuicaudatus
The original isolation of this compound was reported by Zhou et al. from the stem bark of Melodinus tenuicaudatus.[5][6] While the full, detailed protocol from the original publication is not widely accessible, a general workflow for the isolation of alkaloids from Melodinus species can be inferred from related studies.[8][3] This typically involves extraction with a solvent such as methanol, followed by acid-base partitioning and subsequent chromatographic separation.
A logical workflow for the isolation process is depicted in the following diagram:
Structural Elucidation
The structure of this compound was originally determined using spectroscopic and chemical methods.[5][6] Commercial suppliers indicate that the identity of their products is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Table 2: Spectroscopic Data for this compound (Anticipated)
| Technique | Key Observations (Hypothetical based on structure) |
| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, methoxy group, and aliphatic protons of the polycyclic core. |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, methoxy carbon, and aliphatic carbons. |
| Mass Spec (HR-MS) | Accurate mass measurement confirming the elemental composition of C₂₁H₂₂N₂O₄. |
| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic (C=C) functional groups. |
| UV Spectroscopy | Absorption maxima characteristic of an indole chromophore. |
Biological Activity
To date, there is a significant lack of published, peer-reviewed data on the specific biological activities of this compound. However, numerous other alkaloids isolated from Melodinus tenuicaudatus and related species have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[8][1][3][4] This suggests that this compound may also possess cytotoxic properties.
A proposed workflow for the preliminary biological evaluation of this compound is outlined below:
Mechanism of Action
The mechanism of action for this compound is currently unknown. Given the cytotoxic activity of related alkaloids from the same genus, it is plausible that this compound may induce apoptosis or cell cycle arrest in cancer cells. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
A hypothetical signaling pathway that could be investigated based on the activities of other indole alkaloids is presented below. This is a speculative model for research purposes.
Synthesis
There are currently no published reports detailing the total synthesis of this compound. The synthesis of related scandine-type alkaloids is a complex challenge due to their intricate polycyclic ring systems.
Conclusion and Future Directions
This compound is a novel indole alkaloid with a well-defined chemical structure but largely unexplored biological potential. The cytotoxic activity of other alkaloids from Melodinus tenuicaudatus provides a strong rationale for investigating the anticancer properties of this compound. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a diverse panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for preclinical and clinical studies and to facilitate the synthesis of novel analogs with improved therapeutic properties.
This technical guide serves as a starting point for researchers to unlock the potential of this compound as a lead compound in drug discovery.
References
- 1. Cytotoxic indole alkaloids from Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic indole alkaloids from Melodinus khasianus and Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Genus Melodinus (Apocynaceae): Chemical and Pharmacological Perspectives [scirp.org]
- 5. Study on the Alkaloids of Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. CAS 119188-47-5 | this compound [phytopurify.com]
- 8. pubs.acs.org [pubs.acs.org]
10-Hydroxyscandine: An Overview of a Sparsely Researched Alkaloid
A comprehensive literature review reveals a significant lack of in-depth research on 10-Hydroxyscandine, a natural alkaloid. While basic chemical properties are documented, detailed pharmacological and biological data remains elusive, precluding the creation of a detailed technical guide with extensive experimental protocols and pathway analyses at this time.
This compound is identified as a natural product found in the plant Melodinus tenuicaudatus[]. It belongs to the broad class of organic compounds known as alkaloids, which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms[][2]. This class of compounds is known for a wide range of physiological activities[3][4][5].
Chemical and Physical Properties
The available data for this compound is primarily limited to its chemical identifiers and basic physical properties. This information is crucial for the identification and characterization of the compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 119188-47-5 | [2] |
| Molecular Formula | C₂₁H₂₂N₂O₄ | [][2] |
| Molecular Weight | 366.417 g/mol | [][2] |
| IUPAC Name | methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.0¹,¹⁰.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | [] |
| Synonyms | Methyl (6bS,12aS,12bS,13aR)-5-hydroxy-1-oxo-12a-vinyl-1,2,7,8,12a,13-hexahydro-10H-indolizino[1',8':2,3,4]cyclopenta[1,2-c]quinoline-13a(12bH)-carboxylate | [] |
| Physical Description | Powder | [2] |
| Purity | 95%~99% (as per supplier data) | [2] |
| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | [2] |
| Analysis Method | HPLC-DAD or/and HPLC-ELSD | [2] |
Research Landscape and Future Directions
Despite its classification as a natural alkaloid, a thorough search of scientific databases reveals a notable absence of published studies on the biological activity, pharmacology, mechanism of action, and synthesis of this compound. This presents a significant knowledge gap but also an opportunity for future research.
Given that many alkaloids exhibit potent biological activities, this compound could be a candidate for further investigation. A general workflow for initiating research on a novel natural product like this compound would involve several key stages.
The above diagram illustrates a potential path forward for the research and development of this compound, starting from its isolation and leading towards preclinical studies. Each step would require detailed experimental protocols and would generate quantitative data that is currently unavailable.
For researchers and drug development professionals, this compound represents an unexplored area within the vast field of alkaloid chemistry and pharmacology. The initial steps would involve securing a reliable source of the compound, either through isolation from its natural source or through de novo synthesis, followed by a broad-based biological screening to identify any potential therapeutic applications. Without such foundational research, any discussion of its specific biological effects or mechanisms remains speculative.
References
- 2. CAS 119188-47-5 | this compound [phytopurify.com]
- 3. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids modulate motility, biofilm formation and antibiotic susceptibility of uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Methodological & Application
Application Notes and Protocols for the Quantification of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyscandine is a molecule of growing interest in pharmacological research. Accurate and precise quantification of this analyte in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented methods are intended as a comprehensive guide for researchers to develop and validate their own quantitative assays.
Disclaimer: Specific validated analytical methods for this compound are not widely available in the public domain. The following protocols and data are representative examples based on established analytical practices for similar small molecules and are intended for guidance and illustrative purposes. Researchers must conduct their own method development and validation studies for their specific application.
I. Analytical Methodologies
A comparative summary of the two proposed analytical methods is presented below. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected. HPLC-UV is a more accessible technique suitable for applications with higher analyte concentrations, such as in formulation analysis.
Table 1: Summary of Analytical Method Performance
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 50 µg/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 30 ng/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 8% |
| Inter-day Precision (%RSD) | < 7% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
II. Experimental Protocols
A. LC-MS/MS Method for Quantification in Human Plasma
This protocol details a highly sensitive method for the determination of this compound in human plasma, suitable for pharmacokinetic studies.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ > fragment ion (requires determination based on the molecule's structure)
-
Internal Standard: [M+H]⁺ > fragment ion
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
B. HPLC-UV Method for Quantification in a Pharmaceutical Formulation
This protocol is designed for the quantification of this compound in a solution-based pharmaceutical formulation.
1. Sample Preparation: Dilution
-
Accurately pipette a volume of the formulation expected to contain approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase (e.g., 60:40 methanol:water).
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
2. High-Performance Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) methanol and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: Determined by a UV scan of this compound (e.g., 280 nm).
III. Data Presentation
Table 2: LC-MS/MS Method Validation Data
| Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 1.5 (LQC) | 7.5 | 9.8 | 103.2 |
| 50 (MQC) | 4.2 | 6.1 | 98.5 |
| 800 (HQC) | 3.1 | 5.5 | 101.7 |
| LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control |
Table 3: HPLC-UV Method Validation Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 0.3 (LQC) | 4.8 | 6.5 | 102.1 |
| 10 (MQC) | 2.1 | 3.8 | 99.3 |
| 40 (HQC) | 1.5 | 2.9 | 100.8 |
IV. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix using an LC-based method.
Caption: General workflow for this compound quantification.
Application Note: Development of a Robust HPLC Method for the Analysis of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Hydroxyscandine, an alkaloid compound.[1] The method utilizes a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase, with detection by UV spectrophotometry. This protocol is designed to provide a robust and reproducible analytical solution for the determination of this compound in various sample matrices, particularly in the context of phytochemical analysis and drug development.
Introduction
This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol .[1] As with many alkaloids, it is of significant interest to researchers for its potential biological activities. The development of reliable analytical methods is crucial for the isolation, characterization, and quantification of this compound in natural product extracts and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of alkaloids due to its high resolution, sensitivity, and reproducibility.[2][3] This application note provides a comprehensive protocol for the development of an HPLC method suitable for the analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector is suitable for this method.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 8.5 with ammonium hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 15% B; 2-15 min: 15-60% B; 15-18 min: 60-15% B; 18-25 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material).
-
Extraction: Accurately weigh 1 g of the homogenized sample material into a centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.
-
Sonication: Sonicate the sample for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the remaining solid residue and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Results and Data Presentation
The developed HPLC method should provide a well-resolved peak for this compound, free from interference from other components in the sample matrix. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Table 2: Hypothetical Method Validation Data
| Parameter | Result |
| Retention Time (min) | 12.5 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Visualizations
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is illustrated in the following diagram.
Caption: Experimental workflow for this compound analysis.
HPLC Method Development Logic
The logical steps involved in the development of this HPLC method are outlined below.
References
Application Notes and Protocols for 10-Hydroxyscandine in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyscandine is a natural alkaloid compound.[1][] Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have been extensively studied for their wide range of pharmacological activities, including potent cytotoxic and anti-cancer properties.[3] Many alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, through the modulation of various signaling pathways.[3][4][5][6] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for the detection of apoptosis.
Data Presentation: Cytotoxicity of Related Alkaloids
While specific cytotoxic data for this compound is not yet widely published, the following table summarizes the cytotoxic and anti-proliferative effects of other alkaloids on various cancer cell lines. This data can serve as a valuable reference for designing dose-response studies for this compound.
| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |
| Sanguinarine | MTT | HeLa | 0.92 | [7] |
| Chelerythrine | MTT | HeLa | 7.63 | [7] |
| Chelidonine | MTT | HeLa | 1.84 | [7] |
| Noscapine | MTT | HeLa | >100 | [7] |
| Protopine | MTT | U2OS | >250 | [7] |
| Homoharringtonine | MTT | MCF-7 | 0.009 | [7] |
| Mahanine | MTT | HL-60 | 3.5 | [8] |
| Pyrayafoline-D | MTT | HL-60 | 4.2 | [8] |
| Murrafoline-I | MTT | HL-60 | 5.1 | [8] |
| (-)-Cassine & (-)-Spectaline Mix | MTS | HepG2 | 26.45 µg/mL | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[10]
Materials:
-
This compound
-
Target cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
This compound
-
Target cancer cell line
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (e.g., Triton X-100) for positive control
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time. Include controls: no-treatment (spontaneous LDH release), vehicle, and maximum LDH release (cells treated with lysis solution).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[15] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14]
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[13]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm) and PI in the FL2 or FL3 channel.[13][14]
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway of alkaloid-induced apoptosis.
References
- 1. CAS 119188-47-5 | this compound [phytopurify.com]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. broadpharm.com [broadpharm.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.igem.org [static.igem.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
Application Notes and Protocols: 10-Hydroxyscandine as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyscandine is a naturally occurring alkaloid isolated from the stem bark of Melodinus tenuicaudatus.[1] While research on the specific biological activities of this compound is limited, other alkaloids from the Melodinus genus have demonstrated cytotoxic effects against various cancer cell lines.[2][3] These findings suggest that this compound may possess therapeutic potential, warranting further investigation.
These application notes provide a framework for the initial screening of this compound for potential anti-inflammatory and cytotoxic activities. The following protocols and hypothetical data serve as a guide for researchers to design and execute preclinical studies to evaluate the therapeutic promise of this compound.
Compound Information
| Characteristic | Value |
| IUPAC Name | methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
| Molecular Formula | C₂₁H₂₂N₂O₄ |
| Molecular Weight | 366.417 g/mol |
| CAS Number | 119188-47-5 |
| Appearance | Powder |
| Purity | >95% (as specified by supplier) |
| Solubility | Soluble in DMSO, Methanol |
Hypothetical Screening Cascade for this compound
A tiered screening approach is proposed to efficiently evaluate the potential therapeutic activities of this compound. This cascade begins with broad in vitro cytotoxicity screening, followed by more focused anti-inflammatory assays if promising activity is observed.
References
Application Notes and Protocols for 10-Hydroxyscandine Powder
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
10-Hydroxyscandine is an indole alkaloid compound.[1] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This class of compounds has a wide range of pharmacological activities. Given its classification as an alkaloid, this compound is presumed to be a potent and potentially hazardous substance. Therefore, strict adherence to safety protocols during handling and storage is paramount.
These application notes provide detailed protocols for the proper handling, storage, and use of this compound powder in a research laboratory setting. The information is intended to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use.
2. Safety and Handling Precautions
Due to its classification as a potent alkaloid powder, this compound must be handled with extreme caution. The following procedures are mandatory to minimize exposure risk.
2.1. Personal Protective Equipment (PPE)
A full set of PPE is required when handling this compound powder:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully fastened lab coat, preferably a disposable one.
-
Respiratory Protection: A NIOSH-approved respirator is essential when handling the powder outside of a certified chemical fume hood or a containment system.
2.2. Designated Work Area
All work with this compound powder should be conducted in a designated and clearly labeled area. This area should be equipped with:
-
A certified chemical fume hood or a ventilated balance enclosure.
-
Disposable bench liners to contain any spills.
-
A dedicated set of non-disposable equipment (e.g., spatulas, forceps).
-
Appropriate waste disposal containers.
2.3. Weighing and Reconstitution
-
Weighing: Whenever possible, weigh the powder inside a chemical fume hood or a glove box. Use anti-static weigh paper or an anti-static gun to prevent dispersal of the powder.
-
Reconstitution: Reconstitute the powder by adding the solvent directly to the vial. This should be done slowly and carefully to avoid aerosolization.
3. Storage
Proper storage is crucial to maintain the stability and integrity of this compound powder.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize degradation over long-term storage. |
| Light | Protect from light (store in an amber vial or a dark place) | Indole alkaloids can be sensitive to light, which may cause degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation, which can be a degradation pathway for complex organic molecules. |
| Container | Tightly sealed, amber glass vial | To protect from light and moisture, and to prevent contamination. |
| Stock Solutions | Aliquot and store at -80°C | To avoid repeated freeze-thaw cycles which can lead to degradation. Use a fresh aliquot for each experiment. |
4. Solubility
While specific experimental data for this compound is not widely available, a supplier notes that they can provide solutions to improve its water-solubility, suggesting it is poorly soluble in aqueous solutions.[1] The following table provides estimated solubility information based on the general properties of indole alkaloids. It is strongly recommended to perform small-scale solubility tests before preparing stock solutions.
| Solvent | Estimated Solubility | Notes |
| DMSO | Highly Soluble | Dimethyl sulfoxide is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[2][3][4] |
| Ethanol | Soluble | Many organic compounds are soluble in ethanol. |
| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for many organic molecules. |
| Water | Sparingly Soluble | The complex, largely non-polar structure of many indole alkaloids limits their solubility in water. |
5. Experimental Protocols
5.1. Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube with a cap on an analytical balance.
-
Weighing: Inside a chemical fume hood, carefully add the desired amount of this compound powder to the tared tube. For a 10 mM stock solution, you would need 3.664 mg for 1 mL of DMSO (Molecular Weight = 366.41 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -80°C.
5.2. Use in Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Add the diluted this compound solution to the cells and incubate for the desired time.
-
Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
6. Hypothetical Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound is not yet elucidated. However, many indole alkaloids are known to interact with various cellular targets, including receptors, enzymes, and ion channels. Based on the structural features of other bioactive indole alkaloids, a hypothetical mechanism could involve the modulation of a key signaling pathway involved in cell proliferation or survival. For the purpose of stimulating research, a hypothetical signaling pathway is presented below.
Caption: Hypothetical signaling pathway for this compound.
7. Experimental Workflow and Logic Diagrams
7.1. Experimental Workflow for Handling and Preparation
Caption: Workflow for safe handling and preparation of this compound.
7.2. Logical Relationships for Storage Recommendations
Caption: Logic diagram for optimal storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Hydroxyscandine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-Hydroxyscandine synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
FAQs & Troubleshooting Guides
This section addresses common challenges in the synthesis of this compound, based on a plausible synthetic route involving a Pictet-Spengler reaction to form the core structure, followed by further cyclizations and a final hydroxylation step.
Stage 1: Pictet-Spengler Reaction
The initial key step involves the condensation of a tryptamine derivative with an appropriate aldehyde to form the tetracyclic β-carboline core of the scandine scaffold. For the synthesis of this compound, using a pre-hydroxylated tryptamine, such as 5-hydroxytryptamine, can be a strategic choice to avoid a late-stage hydroxylation with potentially low selectivity.
Q1: Low or no yield of the tetrahydro-β-carboline product in the Pictet-Spengler reaction.
A1: This is a common issue that can arise from several factors:
-
Inactive Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like HCl or TFA are traditionally used, they can cause degradation of sensitive substrates.
-
Solution: Screen a variety of acid catalysts, from strong protic acids to milder Lewis acids or even organocatalysts like chiral phosphoric acids. For sensitive substrates, consider non-acidic conditions, such as using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst.
-
-
Improper Reaction Temperature: The optimal temperature can vary.
-
Solution: Start with milder conditions (e.g., room temperature) and gradually increase the temperature while monitoring the reaction by TLC or LC-MS.
-
-
Poor Quality Starting Materials: Impurities in the tryptamine or aldehyde can inhibit the reaction.
-
Solution: Ensure the purity of starting materials through appropriate purification techniques before use.
-
Q2: Formation of multiple side products, including regioisomers.
A2: The formation of side products can significantly lower the yield of the desired product.
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.
-
Solution: Use a slight excess of the aldehyde to ensure complete consumption of the tryptamine. Slow addition of the aldehyde can also minimize side reactions.
-
-
Formation of Regioisomers: If the tryptamine has multiple potential sites for cyclization, a mixture of products may be obtained.
-
Solution: The use of a directing group on the indole nitrogen can help control the regioselectivity of the cyclization.
-
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | TFA (1.1 eq) | Sc(OTf)₃ (10 mol%) | HFIP (solvent) |
| Solvent | Dichloromethane | Acetonitrile | HFIP |
| Temperature | 0 °C to rt | 80 °C | Reflux |
| Typical Yield | 60-75% | 70-85% | 85-95% |
| Notes | Prone to side reactions with sensitive substrates. | Milder conditions, suitable for a wider range of functional groups. | Generally high yielding and clean, but HFIP is a specialty solvent. |
Table 1: Comparison of Reaction Conditions for the Pictet-Spengler Reaction.
Stage 2: Formation of the Polycyclic Scaffold
This stage involves the construction of the remaining rings of the scandine structure. A plausible approach is an intramolecular Diels-Alder reaction of an in situ generated diene from a suitable precursor, or an intramolecular Heck reaction.
Q3: The intramolecular Diels-Alder reaction is not proceeding or gives low yields.
A3: The success of a Diels-Alder reaction is highly dependent on the electronic properties and conformation of the diene and dienophile.
-
Unfavorable Conformation: The diene must be in the s-cis conformation for the reaction to occur.
-
Solution: The design of the precursor is critical. Introducing bulky substituents that favor the s-cis conformation can improve the reaction rate.
-
-
Poor Electronic Match: The reaction is favored by an electron-rich diene and an electron-poor dienophile.
-
Solution: Modify the electronic properties of the reacting partners by adding electron-donating groups to the diene and electron-withdrawing groups to the dienophile.
-
Q4: Lack of stereoselectivity in the cyclization step.
A4: Controlling stereochemistry is a major challenge in the synthesis of complex natural products.
-
Solution: The use of chiral auxiliaries or chiral catalysts can induce stereoselectivity. Additionally, the inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction. Lowering the reaction temperature often improves selectivity.
Stage 3: Late-Stage Hydroxylation
If a non-hydroxylated tryptamine was used in the initial step, a late-stage hydroxylation of the indole ring is necessary. The 10-position of scandine corresponds to the 5-position of the indole nucleus, which is a favorable position for electrophilic aromatic substitution.
Q5: Low yield and poor regioselectivity in the hydroxylation of the scandine core.
A5: Direct hydroxylation of a complex indole alkaloid can be challenging due to multiple reactive sites.
-
Solution:
-
Directed C-H Hydroxylation: Employing a directing group on the indole nitrogen can guide the hydroxylating agent to the desired position.
-
Enzymatic Hydroxylation: Biocatalytic methods using specific enzymes can offer high regioselectivity and stereoselectivity.
-
Protecting Groups: Protect other reactive sites on the molecule to prevent unwanted side reactions.
-
Q6: Degradation of the starting material during hydroxylation.
A6: Many hydroxylating agents are strong oxidants and can lead to decomposition.
-
Solution:
-
Milder Reagents: Screen a variety of milder hydroxylating agents.
-
Reaction Conditions: Optimize the reaction temperature and time to minimize degradation.
-
| Reagent | Conditions | Pros | Cons |
| NBS / H₂O | THF, 0 °C | Readily available | Can lead to over-oxidation and side products |
| Davis Oxaziridine | Dichloromethane, rt | Milder conditions | Reagent can be expensive |
| Cytochrome P450 Enzyme | Biocatalysis | High regioselectivity | Requires specialized equipment and expertise |
Table 2: Comparison of Reagents for Indole Hydroxylation.
Experimental Protocols
Protocol 1: Pictet-Spengler Reaction using HFIP
-
To a solution of 5-hydroxytryptamine (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.1 M), add the desired aldehyde (1.1 equiv).
-
Stir the reaction mixture at reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Protocol 2: Intramolecular Heck Reaction
-
To a degassed solution of the aryl halide precursor (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low reaction yields.
Technical Support Center: Overcoming In Vitro Solubility Challenges with 10-Hydroxyscandine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility issues with the alkaloid 10-Hydroxyscandine in in-vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in-vitro studies?
A1: this compound is a naturally occurring alkaloid with the chemical formula C₂₁H₂₂N₂O₄.[1] Like many alkaloids, it is a powdered substance that often exhibits poor aqueous solubility. This limited solubility can be a significant hurdle in in-vitro experiments, as the compound may precipitate out of the cell culture medium, leading to inaccurate and unreliable results. A supplier of this compound notes that they provide solutions to improve the water-solubility of their compounds, indicating that this is a known challenge.[1]
Q2: What is the primary solvent recommended for preparing a stock solution of this compound?
A2: For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a highly concentrated stock solution.[2][3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing contaminants or water that could affect solubility.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What causes this and how can I prevent it?
A3: This phenomenon, often called "crashing out," is common when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture media.[2][4] The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment. To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium, then add this to your final volume.[3][4]
-
Slow Addition and Mixing: Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling.[2][4] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Lower the Final Compound Concentration: The final concentration of this compound in your experiment may be too high. Determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.[4]
Q4: Are there alternatives to DMSO if it's not suitable for my experiment?
A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, or dimethylformamide (DMF).[2] However, it is essential to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent on your cells or assay.
Q5: Can I use techniques like sonication or warming to improve the solubility of this compound?
A5: Gentle warming of the stock solution in a 37°C water bath and brief sonication can help dissolve this compound in DMSO.[3] However, be cautious with these methods as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
| Problem | Possible Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to media. | The final concentration of this compound is well above its aqueous solubility limit. The rapid solvent shift from DMSO to the aqueous medium is causing the compound to "crash out."[2][4] | 1. Lower the final working concentration. You may need to perform a dose-response curve to find an effective concentration that remains in solution. 2. Use a serial dilution method. Create an intermediate dilution in pre-warmed media before the final dilution.[4] 3. Increase the final DMSO concentration slightly , but ensure it remains within a non-toxic range for your cell line (typically <0.5%).[3] |
| Media becomes cloudy or a fine precipitate forms over several hours of incubation. | The compound may be slowly precipitating out of a supersaturated solution. Changes in media pH or temperature during incubation can also affect solubility.[4] The compound might be interacting with components in the serum or media.[4] | 1. Consider using a solubility enhancer. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6] 2. Refresh the media. For longer experiments, consider replacing the media with a freshly prepared solution of this compound every 24-48 hours. 3. Filter the final solution. Before adding to cells, filter the diluted this compound solution through a 0.22 µm syringe filter to remove any initial micro-precipitates. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution is a likely cause. This could be due to incomplete dissolution of the stock, or precipitation in some wells but not others. | 1. Ensure complete dissolution of the stock solution. Visually inspect the stock solution to make sure there are no solid particles. A brief, gentle sonication can help.[3] 2. Prepare a fresh dilution for each experiment. Avoid using diluted solutions that have been stored for an extended period. 3. Vortex the final diluted solution gently before adding it to the cells to ensure a homogenous distribution. |
Data Presentation
| Solvent | Solubility of Gelsemine | Notes |
| Water | Slightly soluble | [7] |
| DMSO | 100 mg/mL (310.17 mM) | Ultrasonic assistance may be needed.[8] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [9] |
| Chloroform | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (M.W. 366.417 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh out 3.66 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the tube for a few minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Serial Dilution of this compound into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution (1:10): Add 2 µL of the 10 mM DMSO stock solution to 18 µL of pre-warmed complete cell culture medium in a sterile tube. This creates a 1 mM intermediate solution in 10% DMSO. Mix well by gentle pipetting.
-
Final Dilution (1:100): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Gently vortex the final solution immediately before adding it to your cell culture plates.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) in the cell culture medium.
-
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: A hypothetical anticancer signaling pathway for illustrative purposes.
References
- 1. CAS 119188-47-5 | this compound [phytopurify.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. Gelsemine | C20H22N2O2 | CID 5390854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GELSEMINE CAS#: 509-15-9 [m.chemicalbook.com]
Technical Support Center: Optimizing 10-Hydroxyscandine Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyscandine in cell viability assays. The following information is designed to address common issues and provide clear protocols for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is crucial to determine the optimal concentration range empirically. A broad range of concentrations should be tested initially to identify the cytotoxic or cytostatic window. A common starting point is a logarithmic or semi-logarithmic serial dilution.[1]
Recommended Initial Concentration Range Finding:
| Concentration | Justification |
| 1 nM - 100 µM | A wide range to capture a variety of potential potencies. |
| Logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) | Efficiently covers several orders of magnitude to narrow down the effective concentration.[1] |
Q2: How should I prepare and dissolve this compound for cell culture experiments?
A2: this compound is provided as a powder[2]. The solubility and stability in your specific cell culture medium should be determined.[3][4] It is common practice to dissolve compounds in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
Stock Solution Preparation Guidelines:
| Step | Action | Notes |
| 1. Solvent Selection | Use a high-purity, sterile-filtered solvent such as DMSO. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).[5] |
| 2. Stock Concentration | Prepare a high-concentration stock (e.g., 10-100 mM). | This minimizes the volume of solvent added to the cell culture. |
| 3. Storage | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Protect from light if the compound is light-sensitive. |
| 4. Working Solutions | Prepare fresh working solutions by diluting the stock in your cell culture medium immediately before use. | Observe for any precipitation upon dilution. |
Q3: My cell viability results with this compound are not reproducible. What are the common causes?
A3: Lack of reproducibility in cell-based assays is a common issue.[6] Several factors can contribute to this variability.
Troubleshooting Inconsistent Results:
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[5] |
| Cell Seeding Density | Ensure a uniform and optimal cell seeding density across all wells.[7][8] Over- or under-confluent cells can lead to variable results.[5] |
| Pipetting Errors | Use calibrated pipettes and consistent pipetting techniques to minimize volume variations.[5] |
| Compound Stability | Ensure this compound is stable in your culture medium for the duration of the experiment. |
| Edge Effects | Minimize "edge effects" in microplates by not using the outermost wells or by filling them with sterile PBS or medium. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cell health and experimental outcomes. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High background signal in control wells (no cells).
-
Possible Cause: The cell culture medium itself is reacting with the assay reagent.[7] Some components in the medium, like phenol red or certain reducing agents, can interfere with tetrazolium-based assays (e.g., MTT, XTT).
-
Solution:
-
Run a control with medium and the assay reagent without cells to confirm the interference.
-
If interference is observed, consider using a medium without phenol red or switching to a different assay principle (e.g., an ATP-based assay like CellTiter-Glo®).[5]
-
Issue 2: No dose-dependent effect of this compound is observed.
-
Possible Cause: The concentration range tested is not appropriate, or the incubation time is too short.
-
Solution:
-
Expand the concentration range to higher and lower concentrations.
-
Increase the incubation time with the compound to allow for a biological response.
-
Verify the compound's activity by testing a positive control compound with a known mechanism.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution or errors in compound addition.
-
Solution:
-
Ensure a single-cell suspension before seeding by gently pipetting up and down.
-
After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.
-
Add the compound dilutions carefully and consistently to the center of each well.
-
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Serial Dilution: Perform a serial dilution of the cell suspension.
-
Plate Seeding: Seed cells in a 96-well plate with densities ranging from 1,000 to 40,000 cells per well.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform your chosen cell viability assay (e.g., Resazurin or MTT).
-
Analysis: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.[8]
Protocol 2: this compound Dose-Response Assay (MTT Assay)
-
Cell Seeding: Seed the optimized number of cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 119188-47-5 | this compound [phytopurify.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting 10-Hydroxyscandine instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of 10-Hydroxyscandine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the common causes?
A1: The instability of this compound, an indole alkaloid, can be attributed to several factors. Common causes for degradation in solution include:
-
pH: Extreme pH values (either highly acidic or alkaline) can catalyze the degradation of alkaloids.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][3]
-
Light Exposure: Many alkaloid compounds are sensitive to light and can undergo photodegradation.[1] It is often recommended to store solutions in brown vials or HDPE plastic bottles to minimize light exposure.[4]
-
Oxidation: Exposure to air can lead to oxidation of the molecule, altering its structure and activity.[1]
-
Solvent Type: The choice of solvent can influence the stability of the compound. Some solvents may react with the analyte or fail to provide a stable environment.
-
Enzymatic Degradation: If working with biological matrices, endogenous enzymes can metabolize or degrade the compound.[1]
Q2: What are the best practices for preparing and storing this compound solutions to ensure stability?
A2: To minimize degradation, adhere to the following best practices:
-
Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. If the compound's solubility allows, consider using a buffer system to maintain a stable pH.
-
pH Control: Maintain the pH of the solution within a neutral to slightly acidic range, as many alkaloids are more stable in these conditions. An initial small-scale pH stability study is recommended.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber or opaque containers to protect them from light.[4]
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Fresh Preparation: Ideally, prepare solutions fresh before each experiment. If storage is necessary, it is often recommended that indole alkaloid contents be determined within 24 hours after extraction.[5]
Q3: I am observing peak tailing or splitting during HPLC analysis of this compound. What could be the issue?
A3: Peak tailing or splitting for indole alkaloids during chromatography is a common issue, often caused by:
-
Interaction with Silica Gel: The basic nitrogen atom in the indole alkaloid structure can interact with acidic silanol groups on the surface of silica gel-based columns, leading to poor peak shape.[6]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened or split peaks.[6]
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Compound Degradation on Column: The compound might be degrading on the column itself, especially if the stationary phase is acidic.[6]
Troubleshooting Guides
Issue 1: Low or No Signal Detected During Analysis
If you are experiencing a low or absent signal for this compound in your analytical run (e.g., HPLC, LC-MS), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or absent analytical signal.
Issue 2: Compound Degradation During Chromatographic Purification
When purifying this compound using column chromatography (e.g., on silica gel), degradation can be a significant problem.
Caption: Strategies to mitigate degradation during silica gel chromatography.
Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes general stability considerations for indole alkaloids, which are likely applicable.
| Parameter | Condition | General Stability Concern for Indole Alkaloids | Recommendation for this compound |
| pH | Acidic (e.g., < pH 4) | Potential for acid-catalyzed hydrolysis or rearrangement.[7] | Avoid strongly acidic conditions. Use buffers to maintain a stable pH. |
| Alkaline (e.g., > pH 8) | Susceptible to base-catalyzed degradation.[2] | Avoid strongly alkaline conditions. Store at a neutral or slightly acidic pH. | |
| Temperature | Elevated (e.g., > 40°C) | Increased rate of degradation.[3] | Prepare and store solutions at reduced temperatures (refrigerated or frozen). |
| Light | UV or ambient light | Photodegradation can occur.[1] | Store in amber vials or protect from light.[4] |
| Solvent | Protic Solvents (e.g., Methanol) | May participate in degradation reactions. | Use aprotic solvents if possible, or evaluate stability in the chosen solvent. |
| Chloroform | Some indole alkaloids show good stability over 24 hours.[5] | Chloroform could be a suitable solvent, but stability should be verified. | |
| Storage Time | Ambient, > 24 hours | Significant degradation has been observed for some indole alkaloids.[5] | Analyze solutions as quickly as possible after preparation, ideally within 24 hours. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The exact solvent should be chosen based on the experimental requirements and known solubility of the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO, Methanol, or a suitable buffer) to the vial to dissolve the powder.
-
Solubilization: Gently vortex or sonicate the vial until the powder is completely dissolved. Avoid excessive heating during sonication.
-
Dilution: Once dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Protocol 2: HPLC Method for Assessing this compound Purity and Stability
This is a general-purpose HPLC method that can be adapted to assess the purity and stability of this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector (HPLC-DAD is recommended for peak purity analysis) or a mass spectrometer (LC-MS).[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for alkaloid analysis.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or ammonium acetate buffer (e.g., 10 mM, pH 5-7).
-
B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 20-30 minutes. This should be optimized to achieve good separation of the main peak from any impurities or degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically in the range of 220-350 nm for indole alkaloids).
-
Injection Volume: 5-20 µL.
-
Stability Test Procedure:
-
Analyze a freshly prepared solution of this compound to establish the initial purity (t=0).
-
Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Inject and analyze the aliquots at specified time points (e.g., 2, 4, 8, 24, 48 hours).
-
Compare the peak area of the this compound peak and observe the formation of any new peaks, which would indicate degradation products. Calculate the percentage of the remaining compound at each time point.
-
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 119188-47-5 | this compound [phytopurify.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for 10-Hydroxyscandine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 10-Hydroxyscandine.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for purifying this compound?
A successful purification strategy for this compound, a natural product alkaloid, typically involves a multi-step approach. The general workflow begins with extraction from the botanical source, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of other alkaloids and plant metabolites. A final polishing step is often necessary to achieve high purity (95-99%).
Q2: What analytical techniques are suitable for assessing the purity of this compound?
Purity assessment of this compound is commonly performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD)[1]. For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[1].
Q3: What are some common challenges encountered during the purification of this compound?
Researchers may face several challenges, including:
-
Low Yield: Due to the complexity of the initial plant extract.
-
Co-eluting Impurities: Structurally similar alkaloids can be difficult to separate.
-
Compound Degradation: this compound may be sensitive to pH, temperature, or light.
-
Poor Peak Shape in Chromatography: This can be caused by a variety of factors including improper solvent selection or column overloading.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH for an alkaloid compound. | Adjust the mobile phase pH. For basic compounds like alkaloids, a slightly basic mobile phase (e.g., with 0.1% ammonium hydroxide) can improve peak shape. |
| Column overload. | Reduce the sample concentration or the injection volume. | |
| Column degradation. | Use a guard column and ensure mobile phase compatibility with the stationary phase. If necessary, replace the column. | |
| Variable Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve reproducibility. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate[2][3]. | |
| Low Resolution/Peak Overlap | Inadequate separation method. | Optimize the gradient elution profile, try a different stationary phase (e.g., C18, Phenyl-Hexyl), or explore alternative chromatography techniques like counter-current chromatography. |
| Sample solvent effects. | Dissolve the sample in the initial mobile phase to minimize peak distortion. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and filter both the mobile phase and the sample before injection. |
| Carryover from previous injections. | Implement a thorough needle wash protocol and run blank injections between samples[4]. |
Sample Preparation and Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Extraction | Incomplete extraction from the plant matrix. | Optimize the extraction solvent system, temperature, and duration. Consider using techniques like ultrasound-assisted or microwave-assisted extraction. |
| Degradation of this compound during extraction. | Perform extractions at a controlled, lower temperature and protect the sample from light. Investigate the pH stability of the compound and adjust the extraction solvent accordingly. | |
| Sample Degradation During Storage | Instability of the purified compound or sample solutions. | Store purified this compound as a dry powder at low temperatures (e.g., -20°C) and protected from light. For solutions, use amber vials and store at 4°C for short-term use or -80°C for long-term storage. Conduct stability studies to determine optimal storage conditions. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound fractions.
-
Instrumentation: HPLC system with a UV/DAD or ELSD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium bicarbonate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 220 nm and 254 nm, or ELSD.
Protocol 2: Solid-Phase Extraction (SPE) for Initial Sample Cleanup
This protocol can be used for the initial cleanup of the crude extract before preparative chromatography.
-
SPE Cartridge: A reversed-phase C18 or a mixed-mode cation exchange cartridge.
-
Conditioning: Equilibrate the cartridge with methanol followed by water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove highly polar impurities.
-
Elution: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile). A stepwise elution with increasing solvent strength can be used for initial fractionation.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for common HPLC issues.
Disclaimer: The information provided is for guidance and research purposes only. Specific experimental conditions may need to be optimized for your particular laboratory setup and sample matrix.
References
addressing batch-to-batch variability of 10-Hydroxyscandine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of 10-Hydroxyscandine. Our resources include troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical purity?
A1: this compound is a type of alkaloid compound.[1] It has the chemical formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol .[1] Commercially available this compound typically has a purity ranging from 95% to 99%.[1] It is usually supplied as a powder.[1]
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability of natural products like this compound can stem from several factors throughout the manufacturing process. These include:
-
Source Material Variation: Differences in the botanical source, including genetics, growing conditions, and harvest time.
-
Extraction and Purification Processes: Minor variations in extraction solvents, temperature, pressure, and chromatographic conditions can lead to differences in the impurity profile.[2][3]
-
Residual Solvents and Moisture Content: Inconsistent removal of solvents and water can affect the compound's stability and measured concentration.
-
Storage and Handling: Exposure to light, temperature fluctuations, and humidity can lead to degradation over time, varying between batches.[4][5]
Q3: How can I assess the consistency of a new batch of this compound?
A3: A multi-faceted analytical approach is recommended to ensure consistency. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify major impurities.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the compound and characterization of the impurity profile.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural analogs or major impurities.[8]
-
Residual Solvent Analysis (e.g., by Gas Chromatography - GC): To quantify the amount of residual solvents from the purification process.
-
Karl Fischer Titration: To determine the water content.
A comparison of the analytical data from a new batch against a previously characterized reference or standard batch is crucial.
Q4: What level of variability between batches is considered acceptable?
A4: The acceptable level of variability depends on the specific application. For early-stage in vitro experiments, minor variations in the impurity profile might be tolerable. However, for late-stage preclinical and clinical development, stringent specifications are required. It is crucial to establish clear acceptance criteria for purity, impurity levels, residual solvents, and other critical quality attributes (CQAs) early in the development process.[9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter due to batch-to-batch variability of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Inconsistent biological activity (e.g., IC50 values) between experiments using different batches. | 1. Purity Differences: The actual purity of the batches may differ, leading to inaccurate concentrations in your assays. 2. Presence of Bioactive Impurities: An impurity in one batch may have an agonistic or antagonistic effect. 3. Degradation: The compound may have degraded due to improper storage. | 1. Verify Purity: Re-analyze the purity of all batches used via HPLC. 2. Characterize Impurities: Use LC-MS to compare the impurity profiles of the batches. If significant differences are observed, consider further purification or sourcing a new batch. 3. Assess Stability: Check the appearance of the compound. If signs of degradation are present (e.g., color change), obtain a fresh batch and store it under recommended conditions (e.g., -20°C, protected from light). |
| Poor solubility or precipitation of this compound in your experimental buffer. | 1. Different Salt Form or Polymorph: The solid-state properties of the compound may vary between batches. 2. Higher than expected concentration: Inaccurate weighing due to residual moisture or impurities. | 1. Check Certificate of Analysis (CoA): Review the CoA for any information on the salt form. 2. Solubility Testing: Perform a solubility test with the new batch before preparing stock solutions for your experiments. 3. Moisture Content Analysis: Use Karl Fischer titration to determine the water content and adjust the weight accordingly for concentration calculations. |
| Unexpected peaks observed in analytical chromatograms (HPLC, LC-MS). | 1. New Impurities: The new batch may contain impurities not present in previous batches. 2. Degradation Products: The compound may have degraded during storage or sample preparation. 3. Contamination: Contamination from solvents, vials, or lab equipment. | 1. Compare with Previous Batches: Overlay chromatograms from different batches to identify new peaks. 2. Forced Degradation Study: Perform a forced degradation study (e.g., exposure to acid, base, heat, light) to identify potential degradation products.[4] 3. Blank Runs: Run solvent blanks to rule out contamination. |
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 95% (typically 95-99%)[1] | HPLC-DAD or HPLC-ELSD[1] |
| Identity | Conforms to reference standard | LC-MS, NMR[1] |
| Appearance | White to off-white powder | Visual Inspection |
| Moisture Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Varies by solvent, should be within ICH limits | Headspace GC-MS |
Experimental Protocols
HPLC-UV Method for Purity Assessment of this compound
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with 50:50 methanol:water to a final concentration of 0.1 mg/mL.
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
LC-MS Method for Identity Confirmation and Impurity Profiling
-
Objective: To confirm the molecular weight of this compound and identify potential impurities.
-
Instrumentation: LC-MS system (e.g., with a Q-TOF or Orbitrap mass spectrometer).
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Confirm the presence of the [M+H]⁺ ion for this compound (expected m/z 367.16). Analyze the mass spectra of impurity peaks to propose their elemental compositions and structures.
NMR for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Data Analysis: Compare the acquired spectra with a reference spectrum or literature data to confirm the structure and identify any major impurities.
Visualizations
References
- 1. CAS 119188-47-5 | this compound [phytopurify.com]
- 2. Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quality-control analytical methods: high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. zaether.com [zaether.com]
Technical Support Center: Enhancing In-Vivo Bioavailability of 10-Hydroxyscandine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo studies with 10-Hydroxyscandine, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?
This compound is an alkaloid compound.[1] Like many alkaloids, it is presumed to have poor aqueous solubility, which can significantly limit its oral bioavailability.[2][3] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[3][4] Poor solubility leads to low dissolution, resulting in limited absorption and consequently, low and variable drug concentrations in the blood, which can compromise the reliability and reproducibility of in-vivo studies.[5][6]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility.[6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can improve its dissolution rate.[4][5][7]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can enhance its solubility and dissolution.[4][8]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[2][6][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[4][9]
-
Use of Permeation Enhancers: Co-administration with agents that increase intestinal permeability can enhance absorption, though this requires careful toxicological assessment.[2][6]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my study?
The choice of strategy depends on the specific physicochemical properties of this compound (which may need to be determined experimentally), the desired pharmacokinetic profile, and the animal model being used. A preliminary screening of different formulation approaches is often necessary.
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Animal Models
-
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
-
Troubleshooting & Optimization:
-
Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation development.
-
Formulation Enhancement:
-
Prepare a nanosuspension to increase the surface area and dissolution rate. (See Protocol 2)
-
Formulate the compound as a solid dispersion with a suitable polymer. (See Protocol 1)
-
Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). (See Protocol 3)
-
-
Problem 2: Suspected High First-Pass Metabolism
-
Possible Cause: Extensive metabolism in the liver after absorption from the gut, which reduces the amount of active drug reaching systemic circulation.
-
Troubleshooting & Optimization:
-
Consider a Lipid-Based Formulation (e.g., SEDDS): This can promote lymphatic absorption, which partially bypasses the liver.[6] (See Protocol 3)
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound.
-
Problem 3: Potential Efflux by P-glycoprotein (P-gp)
-
Possible Cause: The compound is actively transported out of intestinal cells back into the gut lumen by efflux pumps like P-gp.
-
Troubleshooting & Optimization:
-
In Vitro P-gp Substrate Assay: Use cell-based assays (e.g., Caco-2 bidirectional transport study) to determine if this compound is a P-gp substrate.
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering this compound with a known P-gp inhibitor can help confirm this mechanism if it leads to a significant increase in bioavailability.[7]
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution.[3][4] | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, enhancing wettability and dissolution.[4][8] | Significant increase in dissolution rate; can stabilize amorphous drug forms.[8] | Potential for drug recrystallization during storage; requires careful polymer selection. |
| Lipid-Based (SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a microemulsion in the GI tract.[4] | Enhances solubilization; can improve lymphatic uptake and reduce first-pass metabolism.[2][6] | Requires careful formulation development and stability testing. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its apparent solubility.[4][9] | High solubilization potential; can improve stability. | Can be limited by the stoichiometry of complexation and the dose of cyclodextrin required. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubility Screening: Determine the solubility of this compound and the chosen polymer (e.g., PVP K30, Soluplus®) in a common solvent (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve both this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently grind the resulting solid dispersion into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate in a relevant buffer (e.g., simulated gastric or intestinal fluid), and physical form (e.g., using DSC or XRD to confirm an amorphous state).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Slurry Preparation: Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80) to prevent particle aggregation.
-
Particle Size Reduction: Mill the suspension using a high-pressure homogenizer or a bead mill. The milling process should be carried out at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm).
-
Monitoring: Monitor the particle size reduction process using a particle size analyzer.
-
Separation: If using a bead mill, separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400) to identify suitable excipients.
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the predetermined ratios. Dissolve this compound in this mixture with gentle stirring and heating if necessary.
-
Characterization:
-
Self-Emulsification Assessment: Add the formulation to an aqueous medium under gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting microemulsion.
-
Thermodynamic Stability: Centrifuge the formulation to check for phase separation.
-
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting logic for low in-vivo exposure of this compound.
References
- 1. CAS 119188-47-5 | this compound [phytopurify.com]
- 2. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
dealing with unexpected results in 10-Hydroxyscandine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyscandine. The information is designed to address common challenges that may arise during the extraction, purification, characterization, and biological evaluation of this alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological source?
This compound is a natural alkaloid.[] It has been isolated from the stem bark of Melodinus tenuicaudatus.[]
Q2: We are experiencing a lower than expected yield of this compound from our extraction process. What are the potential causes and solutions?
Low yields can stem from several factors, including the quality of the plant material, the extraction solvent and method, and pH management. Ensure the plant material is properly dried and finely ground to maximize surface area. The choice of extraction solvent is critical; alkaloids are often extracted using an acid/base method. Consider optimizing the pH of your extraction and separation steps, as the solubility of alkaloids is highly pH-dependent.
Q3: During HPLC purification, we are observing peak tailing and poor resolution for this compound. How can we improve this?
Peak tailing and poor resolution in HPLC are common issues when working with alkaloids. This can be due to secondary interactions between the basic nitrogen of the alkaloid and residual silanol groups on the silica-based column. To mitigate this, consider using a high-purity, end-capped column or a column specifically designed for basic compounds. Adding a competitive base, like triethylamine, or a small amount of acid, like formic acid, to the mobile phase can also improve peak shape.
Q4: Our NMR spectrum of a purified sample of this compound shows unexpected peaks. What could be the source of these impurities?
Unexpected peaks in an NMR spectrum can arise from several sources. Common contaminants include residual solvents from the purification process (e.g., ethyl acetate, dichloromethane), water, or grease from glassware. It is also possible that structurally related alkaloids from the source plant have co-eluted during purification.
Q5: In our in vitro cytotoxicity assays, we see a discrepancy between results from different cell viability assays (e.g., MTT vs. ATP-based assays). Why might this occur?
Discrepancies between different cytotoxicity assays can occur if the compound interferes with the assay chemistry itself.[2] For example, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[2] It is always recommended to confirm cytotoxicity results using an orthogonal method that relies on a different detection principle.[2]
Troubleshooting Guides
Extraction and Purification
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| EXT-001 | Low yield of crude alkaloid extract | - Incomplete cell lysis of plant material- Suboptimal extraction solvent- Incorrect pH during acid-base extraction | - Ensure plant material is finely powdered.- Experiment with different solvent systems (e.g., methanol, ethanol, chloroform).- Carefully monitor and adjust the pH during the acid and base treatment steps. |
| PUR-001 | Co-elution of impurities during column chromatography | - Similar polarity of alkaloids in the extract- Inappropriate stationary or mobile phase | - Employ orthogonal separation techniques (e.g., ion-exchange chromatography followed by reversed-phase HPLC).- Optimize the mobile phase gradient and solvent composition. |
| HPLC-001 | Peak fronting or tailing in HPLC | - Secondary interactions with the stationary phase- Column overload | - Use a base-deactivated column.- Add a competing base or acid to the mobile phase.- Reduce the sample concentration or injection volume. |
| HPLC-002 | Irreproducible retention times | - Changes in mobile phase composition- Column temperature fluctuations- System leaks | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Check for leaks in the HPLC system. |
Compound Characterization
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| NMR-001 | Broad or disappearing proton signals in ¹H NMR | - Chemical exchange of labile protons (e.g., -OH, -NH)- Paramagnetic impurities | - Add a drop of D₂O to the NMR tube to identify exchangeable protons.- Ensure the sample is free from metallic impurities. |
| MS-001 | Multiple adducts in the mass spectrum (e.g., [M+Na]⁺, [M+K]⁺) | - Presence of salts in the sample or mobile phase | - Use high-purity solvents and additives for the mobile phase.- Desalt the sample prior to MS analysis if necessary. |
| MS-002 | Poor ionization or low signal intensity in ESI-MS | - Suboptimal source parameters- Ion suppression from matrix components | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering substances. |
Biological Assays (Hypothetical Anti-Cancer Screening)
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| BIO-001 | High variability in cell viability assay results | - Inconsistent cell seeding density- Edge effects in the microplate- Compound precipitation at high concentrations | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Check the solubility of this compound in the culture medium. |
| BIO-002 | No dose-dependent effect observed in cytotoxicity assay | - Compound is not cytotoxic in the tested concentration range- Compound has a cytostatic rather than cytotoxic effect- Assay incubation time is too short | - Test a wider range of concentrations.- Perform a cell proliferation assay (e.g., BrdU incorporation) in parallel.- Increase the incubation time (e.g., 48 or 72 hours). |
| BIO-003 | Unexpected increase in a signaling protein (e.g., p-AKT) at high compound concentrations | - Off-target effects of the compound- Cellular stress response | - Perform target engagement assays to confirm interaction with the intended pathway.- Use multiple cell lines to check if the effect is cell-type specific. |
Experimental Protocols
General Protocol for Alkaloid Extraction from Melodinus tenuicaudatus
-
Preparation of Plant Material : Air-dry the stem bark of M. tenuicaudatus and grind it into a fine powder.
-
Defatting : Macerate the powdered plant material with hexane at room temperature for 24 hours to remove non-polar compounds. Filter and discard the hexane extract.
-
Acid Extraction : Extract the defatted plant material with 5% acetic acid in methanol three times with sonication. Combine the acidic methanol extracts and concentrate under reduced pressure.
-
Acid-Base Partitioning : Dissolve the concentrated extract in 5% aqueous HCl and wash with ethyl acetate to remove neutral and weakly acidic compounds. Basify the aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extraction of Alkaloid Base : Extract the basic aqueous solution with dichloromethane three times. Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.
HPLC Purification of this compound
-
Column : C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Gradient : Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10-60% B over 40 minutes.
-
Flow Rate : 1.0 mL/min
-
Detection : UV detection at multiple wavelengths (e.g., 254 nm, 280 nm)
-
Procedure : Dissolve the crude alkaloid extract in a small volume of the initial mobile phase. Inject the sample onto the HPLC system. Collect fractions corresponding to the major peaks. Analyze the fractions by LC-MS to identify the one containing this compound. Pool the relevant fractions and evaporate the solvent.
MTT Cytotoxicity Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[2]
Visualizations
References
Technical Support Center: Method Validation for 10-Hydroxyscandine Quantification
Disclaimer: As of the current date, specific validated methods for the quantification of 10-Hydroxyscandine in complex matrices are not widely available in published scientific literature. The following technical support guide is a comprehensive resource built upon established principles of bioanalytical method validation for compounds of similar chemical class (e.g., alkaloids) in complex biological matrices using LC-MS/MS. The experimental protocols and data are representative examples and should be adapted and validated for the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines I should follow for this method validation?
A1: Your validation should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[1][2] While largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, it's crucial to consult the specific guidance relevant to your regulatory submission.
Q2: Which internal standard (IS) is most appropriate for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS is the best choice to compensate for variability in sample preparation and potential matrix effects. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior should be used and rigorously validated.
Q3: What are the common sample preparation techniques for analyzing alkaloids like this compound in plasma?
A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
PPT (e.g., with acetonitrile or methanol) is fast and simple but may result in less clean extracts and significant matrix effects.[3][4]
-
LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.
-
SPE typically provides the cleanest extracts and can reduce matrix effects, but is more time-consuming and expensive to develop.[3]
Q4: How do I assess the stability of this compound in my matrix?
A4: Stability should be evaluated under various conditions that mimic the sample lifecycle. This includes:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles at -20°C or -80°C).
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -80°C) for the expected duration of the study.
-
Autosampler Stability: Assess stability in the processed sample within the autosampler.[5]
Q5: What is a matrix effect and how can I minimize it?
A5: A matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[6][7][8][9] To minimize it, you can:
-
Improve sample cleanup using techniques like SPE.
-
Optimize chromatographic separation to move the analyte peak away from interfering matrix components.
-
Use a stable isotope-labeled internal standard, which is the most effective way to compensate for matrix effects.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination/Degradation | Flush the column according to the manufacturer's instructions. If performance does not improve, replace the guard column or the analytical column.[11][12] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[12] |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing. Try adding a small amount of a competing agent (e.g., trifluoroacetic acid or ammonium hydroxide, depending on the analyte's nature) to the mobile phase. |
| Clogged Frit or Column Void | Reverse-flush the column (if permitted by the manufacturer). A sudden drop in pressure after reversal may indicate a blockage. A column void may require column replacement.[12] |
| High Injection Volume/Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Instrument Not Calibrated/Tuned | Perform a system calibration and tune the mass spectrometer for the specific m/z of this compound. |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound by infusing a standard solution. |
| Ion Source Contamination | The ion source is prone to contamination from complex matrices. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol.[13] |
| Severe Ion Suppression | This is a significant matrix effect. Inject a post-extraction spiked sample and compare the response to a standard in a clean solvent. If suppression is high, improve the sample cleanup method or chromatographic separation.[9] |
| Analyte Degradation | Prepare a fresh stock solution and quality control (QC) samples to rule out degradation issues. Review stability data. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure pipetting techniques are accurate and consistent. Automate liquid handling steps if possible. Verify that evaporation steps are uniform across all samples. |
| Variable Matrix Effect | The matrix effect may differ between samples or lots of matrix. Evaluate the matrix effect across at least six different sources of the biological matrix.[2] A stable isotope-labeled IS is critical for mitigating this. |
| Autosampler/Injector Issues | Check for air bubbles in the syringe or sample loop. Perform an injector precision test with a standard solution.[14] |
| Carryover | Inject a blank sample immediately after a high-concentration sample to check for carryover. Optimize the injector wash method with a strong, appropriate solvent.[14] |
Quantitative Data Summary
The following tables represent typical acceptance criteria for a bioanalytical method validation based on FDA and EMA guidelines.
Table 1: Precision and Accuracy
| Analyte Level | Within-Run Precision (%CV) | Within-Run Accuracy (%Bias) | Between-Run Precision (%CV) | Between-Run Accuracy (%Bias) |
| LLOQ | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 2: Linearity and Sensitivity
| Parameter | Acceptance Criteria |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve Model | Linear, weighted (e.g., 1/x²) regression |
| LLOQ Signal-to-Noise Ratio | ≥ 5 |
Table 3: Recovery and Matrix Effect
| Parameter | QC Level | Acceptance Criteria |
| Recovery (%) | Low, Med, High | Should be consistent, precise, and reproducible. |
| Matrix Factor (IS Normalized) | Low, High | The CV of the matrix factor from at least 6 lots of matrix should be ≤ 15%. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL) to all tubes except for the double blank.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the mobile phase A/B (50:50 v/v).
-
Seal the plate or cap the vials and vortex for 1 minute before placing in the autosampler.
Protocol 2: Representative LC-MS/MS Conditions
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 m/z [M+H]⁺ → Q3 m/z [Product Ion]⁺
-
This compound-d3 (IS): Q1 m/z [M+H]⁺ → Q3 m/z [Product Ion]⁺
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Visualizations
References
- 1. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 2. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 3. scispace.com [scispace.com]
- 4. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dbaitalia.it [dbaitalia.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enlarging the bottleneck in the analysis of alkaloids: A review on sample preparation in herbal matrices [ouci.dntb.gov.ua]
- 13. Selective detection of alkaloids in MALDI-TOF: the introduction of a novel matrix molecule [ouci.dntb.gov.ua]
- 14. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
confirming the cytotoxic effects of 10-Hydroxyscandine on cancer cell lines
Unveiling the Cytotoxic Potential of Gelsemium Alkaloids in Oncology
A Comparative Analysis of a Promising Class of Natural Compounds
While direct experimental data on the cytotoxic effects of 10-Hydroxyscandine on cancer cell lines remains unavailable in publicly accessible research, a broader examination of alkaloids derived from the Gelsemium genus, to which this compound belongs, reveals significant anti-cancer activity. This guide provides a comparative overview of the cytotoxic properties of notable Gelsemium alkaloids, offering insights into their potential as therapeutic agents for researchers, scientists, and drug development professionals. The data presented here is based on studies of related compounds and should be considered indicative of the potential of this class of alkaloids, rather than a direct representation of this compound's specific activity.
Comparative Cytotoxicity of Gelsemium Alkaloids
Multiple studies have demonstrated the dose-dependent cytotoxic effects of various Gelsemium alkaloids across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several of these alkaloids.
| Alkaloid/Extract | Cancer Cell Line | IC50 Value | Reference |
| Total Alkaloids of G. elegans | K562 (Leukemia) | 49.07 µg/mL | [1] |
| A549 (Lung Cancer) | 63.98 µg/mL | [1] | |
| HeLa (Cervical Cancer) | 32.63 µg/mL | [1] | |
| PC-3 (Prostate Cancer) | 82.24 µg/mL | [1] | |
| Gelselegandine G | K562 (Leukemia) | 57.02 µM | [1] |
| (+) Gelsemine | PC12 (Pheochromocytoma) | 31.59 µM | |
| G. elegans Methanol Extract | CaOV-3 (Ovarian Cancer) | 5 µg/mL (96h) | |
| MDA-MB-231 (Breast Cancer) | 40 µg/mL (96h) |
Note: Direct comparisons between µg/mL and µM require knowledge of the specific molecular weights of the compounds, which are not always provided in the cited literature. The data is presented as reported in the respective studies.
Experimental Protocols
The evaluation of the cytotoxic activity of Gelsemium alkaloids typically involves standardized in vitro assays. The following is a generalized methodology based on commonly employed protocols in the field.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., K562, A549, HeLa, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Gelsemium alkaloid stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid. A vehicle control (medium with the solvent used to dissolve the alkaloid) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Methodologies and Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of Gelsemium alkaloids using the MTT assay.
Research on Gelsemium alkaloids, such as koumine, suggests that their cytotoxic effects are mediated through the induction of apoptosis. One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1]
Caption: Proposed intrinsic apoptotic pathway induced by Gelsemium alkaloids in cancer cells.
References
In-Depth Comparative Analysis of 10-Hydroxyscandine and Other Alkaloids Not Possible Due to Lack of Publicly Available Data
A comprehensive comparison of the biological activity of the alkaloid 10-Hydroxyscandine with other known alkaloids is not feasible at this time due to a significant lack of publicly available experimental data. Despite extensive searches for pharmacological studies, quantitative data such as IC50 or EC50 values, and detailed experimental protocols related to this compound, no specific information on its biological activity, mechanism of action, or comparative efficacy could be located in the public domain.
This compound is identified as a member of the scandine group of alkaloids, and its basic chemical information is available in chemical databases. However, this information does not extend to its pharmacological properties. In-depth research requires access to peer-reviewed scientific literature containing detailed experimental results, which appear to be non-existent or not publicly accessible for this particular compound.
To provide the requested "Publish Comparison Guides" for a scientific audience, foundational data on the bioactivity of this compound is a prerequisite. This would typically include:
-
Quantitative Activity Data: Metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against specific biological targets (e.g., enzymes, receptors, cell lines).
-
Experimental Protocols: Detailed descriptions of the methodologies used to assess the activity of this compound, including assay conditions, cell lines or animal models used, and analytical techniques.
-
Mechanism of Action: Elucidation of the signaling pathways or molecular targets through which this compound exerts its effects.
Without this essential information, any attempt to create a comparative guide, including data tables and visualizations of experimental workflows or signaling pathways, would be speculative and not based on the required objective experimental evidence.
Therefore, until research detailing the biological activities of this compound is published and made accessible, a scientifically rigorous comparison with other known alkaloids cannot be produced. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific databases and journals for any future publications on its pharmacological profile.
Validating the Mechanism of Action of 10-Hydroxyscandine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action of 10-Hydroxyscandine. At present, there is no publicly available experimental data to definitively validate its biological activities, signaling pathways, or potential therapeutic effects.
This guide aims to address the topic of validating the mechanism of action of this compound. However, due to the current lack of research and data, a direct comparison with alternative compounds and the presentation of detailed experimental protocols are not feasible.
Current State of Knowledge
Initial investigations into the scientific and chemical databases have identified this compound as a distinct chemical entity with the CAS number 119188-47-5. While basic information regarding its chemical formula (C₂₁H₂₂N₂O₄) and molecular weight (366.417 g/mol ) is available, there is a notable absence of studies detailing its biological effects. Searches for its mechanism of action, involvement in specific signaling pathways, and any potential anticancer activity have not yielded any concrete results.
Without foundational data on its biological activity, it is impossible to:
-
Identify and compare it with relevant alternative compounds.
-
Provide quantitative data on its performance.
-
Detail the experimental protocols used for its validation.
-
Construct meaningful diagrams of its signaling pathways or experimental workflows.
Future Directions and Hypothetical Framework
To address this knowledge gap, a systematic approach to investigating the mechanism of action of this compound would be required. A hypothetical experimental workflow to begin elucidating its function is proposed below.
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for elucidating the mechanism of action of this compound.
This proposed workflow would begin with broad cytotoxicity screening to identify any potential anticancer activity. Positive results would then trigger more focused mechanism of action studies to identify molecular targets and affected signaling pathways. Finally, any validated in vitro mechanism would be tested for efficacy and safety in preclinical animal models.
While the prompt requested a detailed comparison guide for validating the mechanism of action of this compound, the current body of scientific literature does not contain the necessary information to fulfill this request. The scientific community has not yet published studies on its biological activity or mechanism of action. The information presented here highlights this critical gap and proposes a potential path forward for future research. Researchers, scientists, and drug development professionals interested in this compound should consider initiating foundational studies to explore its potential therapeutic value.
Unraveling the Bioactivity of 10-Hydroxyscandine: A Comparative Guide to Gelsemium Alkaloids
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the complex molecular architecture of natural products, Gelsemium alkaloids have emerged as a compelling class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of Gelsemium alkaloids, with a special focus on what is known about 10-Hydroxyscandine and its congeners. Due to the limited direct research on this compound, this report contextualizes its potential bioactivities by examining the well-documented effects of other alkaloids from the Gelsemium genus. This approach aims to provide a framework for future research and to address the critical issue of reproducibility in bioactivity studies.
A Comparative Overview of Bioactive Gelsemium Alkaloids
While specific bioactivity data for this compound remains elusive in publicly available literature, the broader family of Gelsemium alkaloids has been the subject of numerous studies. These compounds, isolated from plants of the Gelsemium genus, are known for their potent effects on the central nervous system and other biological systems. Their activities range from analgesic and anti-inflammatory to anxiolytic and antitumor effects.
To facilitate a comparative understanding, the following tables summarize the quantitative bioactivity data for several prominent Gelsemium alkaloids. This data provides a benchmark for assessing the potential potency and therapeutic window of novel compounds like this compound.
Table 1: Modulation of Glycine Receptors by Gelsemium Alkaloids
| Alkaloid | Receptor Subtype | Assay Type | IC50 (µM) | Reference |
| Koumine | α1 GlyR | Electrophysiology | 9.587 | [1] |
| Gelsemine | α1 GlyR | Electrophysiology | 10.36 | [1] |
| Gelsevirine | α1 GlyR | Electrophysiology | 82.94 | [1] |
| Gelsemine | Native GlyRs | Radioligand Binding | ~40 | |
| Gelsemine | Spinal GlyRs | Electrophysiology | ~42 |
Table 2: Modulation of GABAA Receptors by Gelsemium Alkaloids
| Alkaloid | Receptor Subtype | Assay Type | IC50 / EC50 (µM) | Reference |
| Koumine | α1β2γ2 GABAAR | Electrophysiology | 142.8 (IC50) | [1] |
| Gelsemine | α1β2γ2 GABAAR | Electrophysiology | 170.8 (IC50) | [1] |
| Gelsevirine | α1β2γ2 GABAAR | Electrophysiology | 251.5 (IC50) | [1] |
| Gelsenicine | α1β2γ2 GABAAR | Electrophysiology | 192.1 (EC50) | [1] |
| Gelsemine | Native GABAARs | Electrophysiology | ~55-75 (IC50) |
Table 3: Anti-inflammatory and Cytotoxic Activities of Gelsemium Alkaloids
| Alkaloid | Bioactivity | Cell Line/Model | IC50 (µM) | Reference |
| Geleganimine B | Anti-inflammatory | BV2 Microglial Cells | 10.2 | |
| (+) Gelsemine | Cytotoxic | PC12 Cells | 31.59 | |
| Methanol Extract of G. elegans | Cytotoxic | CaOV-3 (Ovarian Cancer) | 5 µg/ml | |
| Methanol Extract of G. elegans | Cytotoxic | MDA-MB-231 (Breast Cancer) | 40 µg/ml |
Key Signaling Pathways and Experimental Workflows
The primary mechanism of action for many Gelsemium alkaloids involves the modulation of inhibitory neurotransmitter receptors, specifically glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors. Understanding these pathways is crucial for interpreting bioactivity data and designing reproducible experiments.
Modulation of Inhibitory Neurotransmitter Receptors
Gelsemium alkaloids, such as koumine and gelsemine, act as negative allosteric modulators or inhibitors of GlyRs and GABAARs.[1] This inhibition leads to a decrease in chloride ion influx into neurons, resulting in reduced neuronal hyperpolarization and consequently, increased neuronal excitability. This modulation of neuronal activity is thought to underlie the analgesic and, paradoxically, some of the toxic effects of these compounds.
Experimental Workflow for Bioactivity Assessment
The reproducibility of bioactivity studies heavily relies on standardized and well-documented experimental protocols. The following diagram illustrates a typical workflow for assessing the bioactivity of a Gelsemium alkaloid.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells (e.g., PC12, CaOV-3, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Gelsemium alkaloid in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: LPS-Stimulated BV2 Microglial Cells
This assay assesses the ability of a compound to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Pre-treatment: Plate the cells and pre-treat with various concentrations of the Gelsemium alkaloid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Data Analysis: Determine the IC50 value for the inhibition of NO and cytokine production.
Analgesic Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of a compound.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the Gelsemium alkaloid or vehicle control intraperitoneally or orally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
While direct experimental data on the bioactivity of this compound is currently lacking, the extensive research on other Gelsemium alkaloids provides a valuable predictive framework. The potent modulatory effects of these compounds on inhibitory neurotransmitter receptors, coupled with their demonstrated anti-inflammatory and cytotoxic activities, suggest that this compound is a promising candidate for further investigation. For such investigations to be meaningful and contribute to the development of new therapeutics, a commitment to rigorous and reproducible experimental design is paramount. The protocols and comparative data presented in this guide are intended to serve as a resource for researchers embarking on the study of this intriguing class of natural products.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The quantification of alkaloids like 10-Hydroxyscandine in various samples is crucial for research, quality control, and pharmacokinetic studies. The choice of analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: A robust and widely available technique, HPLC-UV separates compounds based on their polarity, and detection is achieved through the absorbance of ultraviolet light. While cost-effective, it may lack the sensitivity and selectivity required for trace analysis in complex biological matrices.[1][2]
-
LC-MS/MS: This powerful technique combines the high-resolution separation of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.[3] It is the preferred method for bioanalysis and the quantification of low-level analytes in complex samples due to its excellent sensitivity and specificity.[3][4]
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small molecule alkaloids, providing a basis for comparison.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Moderate | High |
| Run Time | 10 - 20 minutes | 2 - 10 minutes |
Experimental Protocols
The following are representative experimental protocols for the quantification of a small molecule alkaloid like this compound using HPLC-UV and LC-MS/MS.
Method A: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations.[5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[5]
-
Specificity: Assessed by analyzing a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Method B: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized.
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Validation Parameters:
-
Linearity, Accuracy, and Precision: Evaluated similarly to the HPLC-UV method.
-
Selectivity and Specificity: Confirmed by the absence of interfering peaks in the MRM chromatograms of blank samples.[4]
-
Matrix Effect: Assessed to ensure that components of the sample matrix do not suppress or enhance the ionization of the analyte.[4]
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for analytical method validation and cross-validation.
Caption: A typical workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. resolian.com [resolian.com]
- 4. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 10-Hydroxyscandine and Its Synthetic Analogs: A Review of an Underexplored Alkaloid
A comprehensive review of the scientific literature reveals a significant gap in the knowledge surrounding 10-Hydroxyscandine, a putative naturally occurring alkaloid. Despite its listing by chemical suppliers with a specific CAS number (119188-47-5) and molecular formula (C21H22N2O4), no dedicated studies on its biological activity, synthesis, or the development of synthetic analogs are currently available. This report aims to provide a contextual overview based on related compounds and outlines a theoretical framework for future research in this area.
This compound: An Enigmatic Alkaloid
This compound is categorized as an alkaloid, a class of naturally occurring organic compounds that typically contain at least one nitrogen atom.[1][2] While its precise botanical source is not explicitly documented in readily available literature, the parent name "scandine" points towards alkaloids isolated from plants of the Melodinus genus, such as Melodinus suaveolens.[3] The Melodinus genus is known to be a rich source of structurally diverse indole alkaloids with a range of biological activities, including cytotoxic and anti-inflammatory properties.
The lack of published data prevents a detailed description of this compound's specific chemical structure, physicochemical properties, and biological effects. Commercial suppliers list it as a powder, identifiable by mass spectrometry and NMR, though the primary data is not publicly accessible.[4]
The Quest for Synthetic Analogs: An Uncharted Territory
A thorough search of the scientific literature and chemical databases yielded no information on the synthesis of this compound or any of its synthetic analogs. The development of synthetic analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The absence of such research on this compound suggests that its biological potential remains unevaluated.
Biological Activities of Related Scandine-Type Alkaloids
In the absence of specific data for this compound, an examination of related alkaloids from the Melodinus genus can provide some insights into its potential biological activities. Numerous studies have reported the isolation of novel alkaloids from various Melodinus species, with many exhibiting significant biological effects.
For instance, several bisindole alkaloids isolated from Melodinus suaveolens have demonstrated low micromolar cytotoxicity against a panel of human cancer cell lines.[5] This suggests that scandine-type alkaloids could be a source of potential anticancer agents. Further research into the specific bioactivity of this compound is warranted to determine if it shares these cytotoxic properties.
Experimental Protocols: A Roadmap for Future Research
To address the current knowledge gap, a systematic investigation of this compound would be required. The following outlines a potential research workflow:
4.1. Isolation and Structural Elucidation:
-
Plant Material Collection and Extraction: Collection of plant material from a species of the Melodinus genus, followed by drying, pulverization, and extraction with suitable organic solvents (e.g., methanol, ethanol).
-
Fractionation and Isolation: The crude extract would be subjected to column chromatography (e.g., silica gel, Sephadex) to separate different fractions. Further purification using techniques like High-Performance Liquid Chromatography (HPLC) would be employed to isolate pure this compound.
-
Structure Determination: The chemical structure of the isolated compound would be determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
4.2. Biological Activity Screening:
-
Cytotoxicity Assays: The isolated this compound would be screened for its cytotoxic effects against a panel of human cancer cell lines (e.g., MCF-7, A549, HeLa) using assays such as the MTT or SRB assay to determine its IC50 values.
-
Antimicrobial Assays: The compound would be tested for its ability to inhibit the growth of various pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Anti-inflammatory Assays: The anti-inflammatory potential could be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
4.3. Synthesis of Analogs:
-
Once the structure and biological activity of this compound are established, a synthetic route would be designed to produce the natural product and its analogs.
-
Structure-Activity Relationship (SAR) studies would be conducted by systematically modifying different parts of the molecule to understand the chemical features essential for its biological activity.
Visualizing the Path Forward
Due to the absence of specific experimental data for this compound, a comparative data table cannot be generated. Similarly, without knowledge of its mechanism of action, a signaling pathway diagram is not feasible. However, a conceptual workflow for the discovery and development of a novel natural product like this compound can be visualized.
Figure 1. A conceptual workflow for the discovery and development of a novel natural product like this compound.
Conclusion
References
- 1. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 119188-47-5 | this compound [phytopurify.com]
- 5. Scandine | CAS:24314-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Evaluating the Therapeutic Potential of 10-Hydroxyscandine: A Comparative Analysis of Related Alkaloids
An in-depth guide for researchers and drug development professionals on the preliminary cytotoxic evaluation of alkaloids from the Melodinus genus, providing context for the potential therapeutic index of 10-Hydroxyscandine.
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A high TI indicates a wide margin of safety, a desirable characteristic for any new therapeutic agent. While a definitive therapeutic index for the indole alkaloid this compound has not been established in the available scientific literature, preliminary insights into its potential can be gleaned by examining the biological activity of structurally related compounds isolated from the same genus, Melodinus.
This guide provides a comparative overview of the cytotoxic effects of several alkaloids from Melodinus species against various cancer cell lines. This data, primarily presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), serves as an initial step in assessing the potential efficacy of this class of compounds. By comparing these values to a standard chemotherapeutic agent, we can begin to contextualize their potency.
Comparative Cytotoxicity of Melodinus Alkaloids
The following table summarizes the reported cytotoxic activities of various alkaloids isolated from different Melodinus species against a panel of human cancer cell lines. This data provides a preliminary basis for comparing the potential anti-cancer efficacy of these compounds.
| Compound | Plant Source | Cancer Cell Line | IC50 (µM) |
| Melosine B | Melodinus cochinchinensis | HL-60 (Leukemia) | 1.6[1] |
| SMMC-7721 (Hepatoma) | 3.2[1] | ||
| A-549 (Lung Cancer) | 4.5[1] | ||
| MCF-7 (Breast Cancer) | 8.1[1] | ||
| SW480 (Colon Cancer) | 5.3[1] | ||
| Melodinines H | Melodinus tenuicaudatus | MCF-7, SMMC-7721, HL-60, SW480, A-549 | Comparable to Cisplatin and Vinorelbine[2] |
| Melodinines J | Melodinus tenuicaudatus | MCF-7, SMMC-7721, HL-60, SW480, A-549 | Comparable to Cisplatin and Vinorelbine[2] |
| Melodinines K | Melodinus tenuicaudatus | MCF-7, SMMC-7721, HL-60, SW480, A-549 | 0.1 - 5.7[2] |
| Melofusine A | Melodinus fusiformis | Hep-2, SCL-1, CAL-27, UMSCC-1, Detroit-562, TCA-83 | <5[3] |
Reference Compound:
| Compound | Class | Cancer Cell Line | IC50 (µM) |
| Cisplatin | Platinum-based chemotherapy | A-549 | ~3.0 - 10.0 (literature values vary) |
Note: The IC50 values are dependent on the specific experimental conditions, including the cell line, exposure time, and assay used. Direct comparison between different studies should be made with caution. The statement "Comparable to Cisplatin and Vinorelbine" indicates that the authors found the activity to be in a similar range to these established drugs under their experimental conditions.[2]
Experimental Protocols: Determining Cytotoxicity (IC50)
To assess the cytotoxic activity of a compound like this compound and determine its IC50 value, a standard in vitro assay such as the Sulforhodamine B (SRB) assay is commonly employed.
Objective: To determine the concentration of a test compound that inhibits the growth of a human cancer cell line by 50%.
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density. The plates are incubated to allow the cells to attach.
-
Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold TCA to each well and incubating.
-
Staining: The plates are washed with water to remove the TCA and then stained with SRB solution.
-
Washing: Unbound SRB is removed by washing with acetic acid.
-
Solubilization: The bound SRB is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of the compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path to Therapeutic Index Evaluation
The journey from initial cytotoxicity testing to the determination of a therapeutic index involves a series of sequential experimental stages.
Caption: Workflow for Therapeutic Index Determination.
The diagram above illustrates the logical progression of experiments required to determine the therapeutic index of a compound. It begins with in vitro studies to assess efficacy (IC50/EC50) and toxicity (CC50) in cell lines, followed by in vivo studies in animal models to determine the effective dose (ED50) and toxic dose (TD50). The therapeutic index is then calculated from the in vivo data.
Future Directions for this compound
The data on related Melodinus alkaloids suggest that this class of compounds warrants further investigation for their potential as anti-cancer agents. To evaluate the therapeutic index of this compound specifically, the following steps are necessary:
-
In Vitro Toxicity: Determine the cytotoxicity of this compound against a panel of non-cancerous human cell lines to establish its in vitro therapeutic window (the difference between its toxicity to cancer cells and normal cells).
-
In Vivo Efficacy: Evaluate the anti-tumor activity of this compound in animal models (e.g., mice with tumor xenografts) to determine the effective dose (ED50).
-
In Vivo Toxicity: Conduct toxicity studies in healthy animals to determine the toxic dose (TD50) and/or the lethal dose (LD50).
-
Therapeutic Index Calculation: Use the in vivo efficacy and toxicity data to calculate the therapeutic index.
A comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound would also be crucial for its development as a potential therapeutic agent. While the current data on related compounds is promising, a thorough and systematic investigation is required to ascertain the true therapeutic potential and safety profile of this compound.
References
Unraveling the Therapeutic Potential of 10-Hydroxyscandine: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel therapeutic agents, the alkaloid 10-Hydroxyscandine, isolated from several medicinal plants, is emerging as a compound of interest. While direct research on its biological activities remains limited, a comprehensive review of related compounds from the same botanical sources suggests potential cytotoxic and anti-inflammatory properties. This guide provides an independent verification of the available research findings, comparing the performance of related alkaloids and outlining the experimental data that underpins these discoveries. This information is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this promising molecule.
Comparative Analysis of Bioactive Alkaloids
While specific quantitative data for this compound is not yet available in the public domain, an examination of structurally similar alkaloids isolated from the Melodinus genus provides a valuable framework for understanding its potential therapeutic applications. These related compounds have demonstrated notable cytotoxic and anti-inflammatory activities.
Cytotoxic Activity of Related Alkaloids
Several studies have documented the cytotoxic effects of alkaloids isolated from various Melodinus species against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Melosine B | HL-60 (Leukemia) | 1.6 | [1] |
| SMMC-7721 (Liver Cancer) | 2.1 | [1] | |
| A-549 (Lung Cancer) | 3.5 | [1] | |
| MCF-7 (Breast Cancer) | 8.1 | [1] | |
| SW480 (Colon Cancer) | 4.2 | [1] | |
| Melodinines Y₁ | Various (6 human cancer cell lines) | 0.5 - 15.2 | [2] |
| Melodinines (compounds 6, 11, 16) | Various (5 human cancer cell lines) | Significant Cytotoxicity | [3] |
Anti-inflammatory Activity of Related Alkaloids
In addition to their cytotoxic potential, certain alkaloids from Melodinus henryi have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.
| Compound | Anti-inflammatory Activity (IC₅₀ in µM) | Reference |
| Compound 6 (from M. henryi) | 8.54 | [4] |
| Compound 7 (from M. henryi) | 5.19 | [4] |
Experimental Protocols
To ensure the reproducibility and independent verification of these findings, detailed experimental methodologies are crucial. The following are standard protocols employed in the assessment of cytotoxic and anti-inflammatory activities of natural compounds.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the alkaloids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow:
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Signaling Pathways: A Putative Mechanism of Action
While the precise signaling pathways modulated by this compound have not been elucidated, the cytotoxic and anti-inflammatory activities of related alkaloids suggest potential interactions with key cellular pathways involved in cell proliferation, apoptosis, and inflammation. For instance, many cytotoxic alkaloids exert their effects by interfering with the cell cycle or inducing apoptosis. Anti-inflammatory agents often target pathways such as the NF-κB signaling cascade, which plays a central role in the inflammatory response.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by scandine-type alkaloids.
Conclusion and Future Directions
The available evidence on alkaloids structurally related to this compound strongly suggests its potential as a cytotoxic and anti-inflammatory agent. However, to fully validate these preliminary findings and establish a clear therapeutic profile for this compound, further dedicated research is imperative. Future studies should focus on the isolation of pure this compound and its systematic evaluation in a battery of in vitro and in vivo assays to determine its specific biological activities, potency, and mechanism of action. Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical in advancing its potential as a lead compound for drug development.
References
- 1. Cytotoxic indole alkaloids from the fruits of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melodinines Y 1 –Y 4 , four monoterpene indole alkaloids from Melodinus henryi - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09819A [pubs.rsc.org]
- 3. Melodinines M-U, cytotoxic alkaloids from Melodinus suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from Melodinus henryi with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships: A Guide for Researchers
A Note to Our Audience: The primary focus of this guide was intended to be the structure-activity relationship (SAR) studies of 10-hydroxyscandine derivatives. However, a comprehensive search of the current scientific literature has revealed a significant gap in research on this specific compound and its analogs. At present, there is no publicly available data detailing the synthesis, biological evaluation, or SAR of this compound derivatives.
To fulfill the informational and formatting requirements for our audience of researchers, scientists, and drug development professionals, we have pivoted the focus of this guide to a related and well-studied class of compounds: Amaryllidaceae alkaloids, with a specific emphasis on narciclasine and its derivatives. Narciclasine shares structural similarities with the broader class of alkaloids to which this compound may belong and offers a robust dataset for illustrating the principles of SAR analysis.
This guide will, therefore, serve as a template and a valuable comparative tool, presenting quantitative data, detailed experimental protocols, and pathway visualizations relevant to the SAR of narciclasine. We hope this will provide a practical framework for researchers to apply to future studies on novel compounds like this compound, once data becomes available.
Structure-Activity Relationship of Narciclasine Derivatives as Potential Anticancer Agents
Narciclasine is a potent Amaryllidaceae isocarbostyril alkaloid that has demonstrated significant antitumor activity.[1][2] Its mechanism of action is multifaceted, involving the inhibition of protein synthesis, disruption of the actin cytoskeleton, and induction of apoptosis in cancer cells.[1][3] Understanding the relationship between the chemical structure of narciclasine and its biological activity is crucial for the design of novel, more effective anticancer agents with improved pharmacological profiles.
Data Presentation: Cytotoxicity of Narciclasine and its Derivatives
The following table summarizes the in vitro growth inhibitory activity of narciclasine and several of its synthetic derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Growth Inhibitory Activity (IC50, nM) of Narciclasine and its Derivatives
| Compound | PC-3 (Prostate) | U373 (Glioblastoma) | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | BxPC3 (Pancreas) |
| Narciclasine (1) | 30 | 30 | 90 | 30 | 40 | 70 |
| 7-deoxynarciclasine | 82-162 | - | - | - | - | - |
| C-1 Phenyl Derivative (29) | >10,000 | >10,000 | >10,000 | - | - | - |
| 10-azanarciclasine (4) | Comparable to Narciclasine | - | - | - | - | - |
| Compound 7k (a hemisynthetic derivative) | Weakly active in vitro | Higher in vivo activity than narciclasine | - | - | - | - |
Data compiled from multiple sources.[1][4][5] Note that direct comparison between studies should be made with caution due to variations in experimental conditions.
Key SAR Observations:
-
Core Structure: The isocarbostyril core of narciclasine is essential for its potent activity.[6]
-
Modifications to the Narciclasine Backbone: Most chemical modifications to the narciclasine backbone lead to a significant decrease or complete loss of in vitro antiproliferative activity.[1][7]
-
C-7 Hydroxyl Group: The hydroxyl group at the C-7 position appears to be important for activity, as its removal in 7-deoxynarciclasine leads to a roughly 10-fold decrease in cytotoxicity.[5][6]
-
"Northwest Bay Region" (C-1 and C-10): While some modifications in this region are tolerated, such as in 10-azanarciclasine, others, like the addition of a phenyl group at C-1, can abolish activity.[4]
-
In Vivo vs. In Vitro Activity: Interestingly, some derivatives with weak in vitro activity, such as compound 7k, have shown promising in vivo antitumor effects, suggesting that modifications can influence pharmacokinetic properties like bioavailability and stability.[1][7]
Experimental Protocols
A detailed methodology for a key experiment used to determine the cytotoxic activity of these compounds is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., PC-3, U373)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well plates
-
Narciclasine and its derivatives, dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the compounds is added. A vehicle control (medium with the same final concentration of DMSO) and a no-treatment control are also included.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9]
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of narciclasine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Narciclasine induces autophagy-mediated apoptosis in gastric cancer cells through the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship of Two Typical Amaryllidaceae Isocarbostyril Alkaloids and their Derivatives | Scientific.Net [scientific.net]
- 7. Structure-activity relationship analysis of novel derivatives of narciclasine (an Amaryllidaceae isocarbostyril derivative) as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Assessment of 10-Hydroxyscandine's Selectivity for its Biological Target: A Guide for Researchers
Initial investigations into the biological activity of 10-Hydroxyscandine, an alkaloid compound, have yet to definitively identify its primary biological target. This guide addresses the current landscape of available information and outlines the necessary experimental approaches to determine its selectivity profile once a target is confirmed.
Currently, public domain research and scientific literature do not specify a validated biological target for this compound. The compound is cataloged as a phytochemical with the chemical formula C₂₁H₂₂N₂O₄ and CAS number 119188-47-5.[1] It is known to be an alkaloid, a class of naturally occurring organic compounds that often exhibit physiological effects.[1]
While broad biological activities, such as antitumor and antibacterial effects, have been associated with crude alkaloid mixtures and other purified alkaloids from the Melodinus genus, from which this compound is presumably derived, specific data on this compound's mechanism of action is not available.[2][3][4]
Establishing a Biological Target: The Critical First Step
To assess the selectivity of any compound, the primary biological target must first be identified. The following experimental workflow outlines a standard approach for target identification and subsequent selectivity profiling.
References
Safety Operating Guide
Navigating the Disposal of 10-Hydroxyscandine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 10-Hydroxyscandine, a phytochemical used in research.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled as a substance with unknown toxicological properties. The following procedures are based on established best practices for the disposal of research chemicals and hazardous waste in a laboratory setting. A conservative approach is mandatory to ensure the safety of all personnel and to maintain environmental compliance.
Chemical and Physical Properties
| Property | Data |
| Chemical Formula | C₂₁H₂₂N₂O₄[1] |
| Molecular Weight | 366.417 g/mol [1] |
| Physical Form | Powder[1] |
| Purity | 95% - 99%[1] |
| Compound Type | Alkaloid[1] |
Personal Protective Equipment (PPE) and Hazard Assessment
Due to the unknown nature of its specific hazards, all personnel handling this compound must adhere to stringent safety protocols and utilize standard personal protective equipment.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on respiratory protection.
Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as a hazardous chemical of unknown toxicity, involves a clear and systematic approach to waste segregation, labeling, and removal.
1. Waste Segregation and Containerization:
-
Dedicated Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. This includes contaminated labware, gloves, and any unused product.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Include the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
3. Storage:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secure and Ventilated: This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Disposal Request:
-
Contact EHS: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal. Follow all institutional procedures for hazardous waste removal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Contact EHS: Contact your institution's EHS office and follow their emergency procedures.
-
Secure the Area: If it is safe to do so, prevent the spread of the spill by using appropriate absorbent materials.
-
Decontamination: All contaminated surfaces should be decontaminated according to your institution's guidelines for hazardous materials.
By adhering to these conservative and systematic procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling 10-Hydroxyscandine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 10-Hydroxyscandine. As a member of the scandine alkaloid family, this compound should be handled with care to minimize exposure risk.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is proper PPE. Based on the handling of similar chemical compounds, the following PPE is recommended when working with this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact with the compound. Always inspect gloves for tears or punctures before use.[1] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn to protect personal clothing from contamination.[1] | For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if dusts or aerosols are generated, especially in the absence of engineering controls like a fume hood.[1][2] | Minimizes the risk of inhaling the compound, which could be harmful. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key procedures.
1. Preparation and Work Area Setup:
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing instruments, solvents, and clearly labeled waste containers.[1]
2. Handling and Experimental Procedures:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer: Handle solid this compound carefully to minimize dust generation. Use a spatula for transfers. For weighing, consider using a containment system like a glove box if available.[1] When working with solutions, use appropriate glassware and pipetting techniques to avoid splashes and aerosol formation.[1]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[1]
-
Disposal Protocol: Adhere to all institutional and local regulations for the disposal of chemical waste. Never pour chemical waste down the drain.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
